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  • Product: 2,4-Dichloro-5-nitroquinazoline
  • CAS: 1596737-83-5

Core Science & Biosynthesis

Foundational

The Strategic Role of 2,4-Dichloro-5-nitroquinazoline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a wide array of biologically active compounds. Among its many derivatives, 2,4-Dichloro-5-nitroquinazoline stands out as a highly versatile and reactive intermediate. The strategic placement of two distinct chlorine atoms and a potent electron-withdrawing nitro group at the 5-position imbues this molecule with unique chemical properties that are astutely exploited in the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of the research applications of 2,4-Dichloro-5-nitroquinazoline, with a particular focus on its role as a precursor for potent enzyme inhibitors in oncology. We will delve into the principles of its reactivity, provide detailed synthetic protocols, and present data on the biological activities of its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid framework provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets.[2] This has led to the successful development of several FDA-approved drugs for a variety of therapeutic areas, including oncology, hypertension, and infectious diseases.[3][4]

The utility of the quinazoline scaffold is significantly enhanced through the introduction of specific functional groups that modulate its electronic properties and reactivity. The 2,4-dichloro-substituted quinazolines, in particular, are pivotal intermediates in the synthesis of a diverse library of derivatives.[5][6] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic medicinal chemistry.[6][7]

The Unique Chemistry of 2,4-Dichloro-5-nitroquinazoline

The introduction of a nitro group at the 5-position of the 2,4-dichloroquinazoline ring system has profound implications for its chemical reactivity. The strong electron-withdrawing nature of the nitro group further activates the quinazoline core towards nucleophilic attack, enhancing the reactivity of the chlorine substituents.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The paramount feature of 2,4-dichloroquinazoline chemistry is the pronounced difference in reactivity between the C4 and C2 positions. The chlorine atom at the C4 position is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack than the chlorine at the C2 position.[6] This regioselectivity is a critical tool for the synthetic chemist, allowing for a stepwise and controlled introduction of different nucleophiles.

The presence of the 5-nitro group is expected to further enhance the electrophilicity of the C4 position, making the initial substitution even more facile and selective. This allows for reactions to be carried out under milder conditions, often leading to higher yields and cleaner product profiles.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Reaction Pathway cluster_product Monosubstituted Product cluster_second_step Second Substitution (Optional) start 2,4-Dichloro-5-nitroquinazoline intermediate1 Nucleophilic Attack at C4 start->intermediate1 + Nucleophile (e.g., R-NH2) Mild Conditions intermediate2 Formation of Meisenheimer Complex intermediate1->intermediate2 intermediate3 Chloride Elimination intermediate2->intermediate3 product1 2-Chloro-4-substituted-5-nitroquinazoline intermediate3->product1 Formation of stable product intermediate4 Nucleophilic Attack at C2 product1->intermediate4 + Second Nucleophile Harsher Conditions product2 2,4-Disubstituted-5-nitroquinazoline intermediate4->product2

Figure 1: General workflow for the sequential nucleophilic substitution of 2,4-Dichloro-5-nitroquinazoline. The higher reactivity of the C4 position allows for selective monosubstitution under mild conditions.

Application in the Synthesis of Anticancer Agents

A primary application of 2,4-Dichloro-5-nitroquinazoline in research is as a scaffold for the synthesis of potent inhibitors of various protein kinases and other enzymes implicated in cancer progression. The ability to introduce diverse functionalities at the C2 and C4 positions allows for the fine-tuning of the molecule's interaction with the target protein's binding site.

Synthesis of 2,4-Diaminoquinazoline Derivatives as Potential Antitumor Agents

Derivatives of 2,4-diaminoquinazoline have shown significant promise as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[1][5] The synthesis of these compounds often proceeds through a sequential amination of a 2,4-dichloroquinazoline precursor.

Experimental Protocol: Synthesis of 2-Anilino-4-alkylamino-5-nitroquinazolines

This protocol describes a general two-step procedure for the synthesis of 2,4-diamino-5-nitroquinazoline derivatives.

Step 1: Synthesis of 4-Alkylamino-2-chloro-5-nitroquinazoline

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitroquinazoline (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Nucleophile Addition: Add the desired alkylamine (e.g., ethanolamine or n-butylamine) (1.0-1.2 eq.) to the solution.

  • Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the corresponding 4-alkylamino-2-chloro-5-nitroquinazoline.

Step 2: Synthesis of 2-Anilino-4-alkylamino-5-nitroquinazolines

  • Reaction Setup: Dissolve the 4-alkylamino-2-chloro-5-nitroquinazoline intermediate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Nucleophile Addition: Add the appropriate substituted aniline (1.2-1.5 eq.) to the solution.

  • Reaction Conditions: Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the product may precipitate out of the solution. The solid can be collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.

Biological Activity of 2,4-Diamino-5-nitroquinazoline Derivatives

The synthesized 2,4-diamino-5-nitroquinazoline derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Compound ClassCancer Cell LinesActivity Range (IC50)Reference
2,4-DiaminoquinazolinesMCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver), HFB4 (Skin)9.1–12.0 µg/ml[5]

Table 1: Representative anticancer activity of 2,4-diaminoquinazoline derivatives. The presence of specific substituents on the aniline ring can significantly influence the cytotoxic potency.[5]

Visualization of Key Concepts

Visualizing the molecular interactions and experimental workflows is crucial for a deeper understanding of the role of 2,4-Dichloro-5-nitroquinazoline in drug discovery.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start 2,4-Dichloro-5-nitroquinazoline synthesis Sequential SɴAr Reactions start->synthesis library Library of 2,4-Disubstituted-5-nitroquinazolines synthesis->library screening In Vitro Anticancer Screening (e.g., MTT Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In Vivo Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Figure 2: A generalized workflow for the discovery of anticancer agents starting from 2,4-Dichloro-5-nitroquinazoline.

Conclusion and Future Perspectives

2,4-Dichloro-5-nitroquinazoline is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined and predictable reactivity, particularly the regioselective substitution of its two chlorine atoms, allows for the systematic synthesis of diverse libraries of compounds. The presence of the 5-nitro group further enhances its utility by modulating the electronic properties of the quinazoline core, which can be crucial for achieving high-affinity interactions with biological targets.

The primary application of this intermediate in research has been in the development of novel anticancer agents, particularly kinase inhibitors and DNA-interacting molecules. The ability to readily introduce a wide range of substituents at the C2 and C4 positions provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future research will likely continue to exploit the unique chemical properties of 2,4-Dichloro-5-nitroquinazoline to explore new therapeutic targets and to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of this key intermediate will undoubtedly continue to contribute to the advancement of drug discovery and the development of new medicines to address unmet medical needs.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2022). PMC.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026). MDPI.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (2018). PubMed.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PMC.
  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • (PDF) Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). (n.d.).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • US4269985A - Process for the preparation of 2-amino-5-nitrothiazole. (n.d.).
  • Document: Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. (CHEMBL4052674). (n.d.). ChEMBL - EMBL-EBI.
  • Synthesis, Docking and Biological Evaluation of 2,4- Disubstituted Quinazolines With Multi-Target Activities as Anti-cancer and Antimicrobial Agents. (2025).
  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES Baldev Singh Department of Medicina. (n.d.).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.
  • Synthesis and biological evaluation of novel 2,4-disubstituted quinazoline analogues as GPR119 agonists. (2013). PubMed.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Synthesis and biological evaluation of novel benzohydrazide derivatives of substituted quinazoline-2,4(1H,3H)-diones as Selective PARP-1 inhibitors with promising anti-proliferative activity. (2026).
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
  • (PDF) Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. (2024).
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.

Sources

Exploratory

2,4-Dichloro-5-nitroquinazoline: Fundamental Properties, Structural Dynamics, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and rational drug design, polyfunctionalized quinazolines serve as privileged scaffolds. Among these, 2,4-dichloro-5-nitroquinazoline stands out as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, polyfunctionalized quinazolines serve as privileged scaffolds. Among these, 2,4-dichloro-5-nitroquinazoline stands out as a highly versatile, electrophilic building block. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an authoritative deep-dive into the fundamental properties, synthetic methodologies, and regioselective functionalization of this compound. By understanding the electronic causality behind its reactivity, scientists can efficiently leverage this scaffold to synthesize advanced kinase inhibitors and DNA Damage Response (DDR) modulators.

Fundamental Properties & Structural Analysis

The utility of 2,4-dichloro-5-nitroquinazoline stems directly from its highly electron-deficient core. The pyrimidine ring naturally withdraws electron density from the C2 and C4 positions. This electrophilicity is profoundly amplified by the inductive and mesomeric effects of the nitro group at the C5 position.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2,4-Dichloro-5-nitroquinazoline
CAS Registry Number 1596737-83-5[1]
Molecular Formula C₈H₃Cl₂N₃O₂[1]
Molecular Weight 244.034 g/mol [1]
Structural Class Halogenated Nitroquinazoline
Key Reactivity Regioselective Nucleophilic Aromatic Substitution (SₙAr)

Causality of Reactivity: The C4-chlorine atom is kinetically and thermodynamically more reactive toward nucleophiles than the C2-chlorine[2]. When a nucleophile attacks the C4 position, the resulting intermediate (Meisenheimer complex) is stabilized by the electronegative N1 and N3 atoms. Furthermore, the adjacent C5-nitro group exerts a strong electron-withdrawing pull across the fused ring system, further depleting electron density at C4. This electronic bias allows for highly predictable, step-wise functionalization.

Synthetic Methodologies: A Self-Validating Workflow

The de novo synthesis of 2,4-dichloro-5-nitroquinazoline is typically achieved via a robust two-step protocol starting from 2-amino-6-nitrobenzoic acid[2]. The protocols below are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding.

SynthesisWorkflow A 2-Amino-6-nitrobenzoic acid (Starting Material) B Urea / 190-200°C (Cyclization) A->B C 5-Nitroquinazoline-2,4-diol (Intermediate) B->C D POCl3 + DIPEA / Reflux (Chlorination) C->D E 2,4-Dichloro-5-nitroquinazoline (Target Scaffold) D->E

Synthetic workflow for the preparation of 2,4-dichloro-5-nitroquinazoline.
Protocol 1: Cyclization to 5-Nitroquinazoline-2,4-diol
  • Objective: Construct the quinazoline-2,4-dione ring system.

  • Causality: Urea acts as both the nitrogen source and the carbonyl donor. High thermal energy is required to drive the condensation and subsequent cyclization by eliminating ammonia and water.

  • Step-by-Step Methodology:

    • In a round-bottom flask, thoroughly mix 2-amino-6-nitrobenzoic acid and urea in a 1:5 to 1:10 molar ratio.

    • Heat the neat mixture in an oil bath to 190–200 °C. The mixture will melt and subsequently solidify as the cyclized product forms. Maintain temperature for 2–3 hours.

    • Validation Step: Allow the mixture to cool. Add 2 M NaOH to dissolve the solid mass, filtering out insoluble impurities.

    • Acidify the clear filtrate with concentrated HCl to a pH of 2–3. Self-Validation: The immediate precipitation of a solid confirms the successful formation of the 5-nitroquinazoline-2,4-diol. Collect via vacuum filtration and dry thoroughly.

Protocol 2: Chlorination to 2,4-Dichloro-5-nitroquinazoline
  • Objective: Convert the diol (dione tautomer) into the highly electrophilic dichloro scaffold.

  • Causality: Phosphorus oxychloride (POCl₃) generates a highly reactive dichlorophosphite intermediate. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline is critical; it scavenges the liberated HCl, preventing the protonation of the quinazoline nitrogens which would otherwise deactivate the ring and stall the reaction[3].

  • Step-by-Step Methodology:

    • Suspend the dry 5-nitroquinazoline-2,4-diol in an excess of POCl₃ (10–20 molar equivalents), which serves as both reagent and solvent.

    • Add DIPEA dropwise (equimolar to the diol) at room temperature[3].

    • Heat the mixture to reflux (105–110 °C) for 4–6 hours.

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the baseline diol spot validates kinetic completion.

    • Cool the mixture and pour it cautiously over crushed ice (highly exothermic). Self-Validation: The target compound, 2,4-dichloro-5-nitroquinazoline, will precipitate as a solid.

    • Filter and wash thoroughly with cold water until the filtrate is pH neutral, confirming the complete removal of residual acids.

Regioselective Functionalization & Drug Development Applications

Once synthesized, the true value of 2,4-dichloro-5-nitroquinazoline lies in its predictable, step-wise functionalization.

Functionalization Scaffold 2,4-Dichloro-5-nitroquinazoline Step1 Primary SNAr (C4 Position) Nucleophile (e.g., Amine/Alkoxide) Scaffold->Step1 Int1 2-Chloro-4-substituted-5-nitroquinazoline Step1->Int1 Step2 Secondary SNAr (C2 Position) 2nd Nucleophile / Heat Int1->Step2 Int2 2,4-Disubstituted-5-nitroquinazoline Step2->Int2 Step3 Nitro Reduction (e.g., Fe/HCl or Pd/C + H2) Int2->Step3 Final 2,4-Disubstituted-5-aminoquinazoline (Advanced Intermediates) Step3->Final

Regioselective functionalization and reduction pathway of the quinazoline scaffold.
Mechanistic Pathway in Drug Discovery
  • Primary SₙAr: Treatment with a primary amine or alkoxide (e.g., methoxide) at room temperature selectively displaces the C4-chlorine[2].

  • Secondary SₙAr & Reduction: The remaining C2-chlorine can be substituted using elevated temperatures or transition-metal catalysis. Following ring substitution, the C5-nitro group is readily reduced to an aniline derivative (using Fe/HCl or catalytic hydrogenation)[2]. This newly formed amino group serves as a handle for further derivatization, such as bromination, iodination, or cross-coupling[2].

Therapeutic Application: Derivatives synthesized from this exact scaffold are currently being investigated as potent inhibitors of Myt1 kinase [2]. Myt1 is a critical regulator of the DNA Damage Response (DDR) pathway. Because many malignant cells harbor p53 mutations (losing their G1 checkpoint), they rely exclusively on the G2 checkpoint to repair DNA damage before mitosis[2]. By utilizing 2,4-dichloro-5-nitroquinazoline to build targeted Myt1 inhibitors, researchers can effectively abrogate this G2 checkpoint, forcing cancer cells into mitotic catastrophe and apoptosis[2].

References
  • Chemsrc - 2,4-Dichloro-5-nitroquinazoline | CAS#:1596737-83-5 URL:[Link]

  • Google Patents - US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same URL
  • Semantic Scholar - Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives URL:[Link]

Sources

Foundational

Introduction to the quinazoline scaffold in medicinal chemistry

Title: The Quinazoline Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Kinase Inhibition Executive Summary The quinazoline nucleus (1,3-diazanaphthalene) is a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Quinazoline Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Kinase Inhibition

Executive Summary

The quinazoline nucleus (1,3-diazanaphthalene) is a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved targeted therapies[1]. Its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP) makes it a highly effective scaffold for designing kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family[2]. This technical guide provides an in-depth mechanistic analysis of the quinazoline scaffold, detailing its Structure-Activity Relationship (SAR), the causal logic behind its interaction with the EGFR ATP-binding pocket, and a self-validating synthetic protocol for generating 4-anilinoquinazoline derivatives.

Mechanistic Grounding: Quinazolines as ATP-Competitive Inhibitors

The therapeutic efficacy of quinazoline derivatives in oncology is primarily driven by their capacity to act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs)[3]. EGFR plays a critical role in cellular proliferation, and its dysregulation is a hallmark of various carcinomas, including non-small cell lung cancer (NSCLC).

Causality of Binding: The quinazoline core anchors into the narrow, hydrophobic ATP-binding cleft of the EGFR kinase domain. The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 in the hinge region of the kinase[2]. This single, high-affinity interaction dictates the orientation of the entire molecule, allowing substituents at the C-4, C-6, and C-7 positions to project into distinct regions of the binding pocket. By outcompeting ATP, the quinazoline scaffold prevents the auto-phosphorylation of the intracellular tyrosine kinase domain, thereby halting the downstream MAPK and PI3K/AKT signaling cascades[3].

EGFR_Pathway EGFR EGFR Kinase Domain (Active State) ATP ATP Binding Pocket (Met793 Hinge Region) EGFR->ATP Phosphorylation Downstream MAPK / PI3K-AKT Signaling Cascades ATP->Downstream Signal Transduction Quinazoline Quinazoline Scaffold (Competitive Antagonist) Quinazoline->ATP H-Bond at N1 Quinazoline->Downstream Blocks Apoptosis Cell Cycle Arrest & Apoptosis Quinazoline->Apoptosis Restores Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation

EGFR signaling cascade and the competitive inhibition mechanism of the quinazoline scaffold.

Structure-Activity Relationship (SAR) Dynamics

Optimization of the quinazoline scaffold has led to multiple generations of EGFR inhibitors. The SAR is highly sensitive to substitutions at specific positions[2]:

  • C-4 Position: An aniline ring at C-4 is paramount for activity. A 3-chloro-4-fluoro substitution (as seen in gefitinib) fits perfectly into a hydrophobic sub-pocket, enhancing binding affinity[2]. Modifications here also dictate selectivity between EGFR and HER2.

  • C-6 and C-7 Positions: These positions are solvent-exposed. Appending solubilizing groups (e.g., morpholine or piperidine rings via ether linkages) at C-6/C-7 drastically improves the pharmacokinetic profile, specifically aqueous solubility and oral bioavailability, without disrupting the core binding[4].

  • C-6 Covalent Modifiers: In second-generation inhibitors (e.g., afatinib), a Michael acceptor (acrylamide group) is introduced at C-6. This electrophile forms an irreversible covalent bond with the nucleophilic sulfhydryl group of Cys773 at the edge of the ATP pocket, overcoming resistance caused by the T790M mutation[2].

Table 1: Quantitative SAR Profile of FDA-Approved Quinazoline EGFR Inhibitors

Drug (Generation)C-4 SubstituentC-6 SubstituentC-7 SubstituentTarget KinaseIC50 (nM)
Gefitinib (1st)3-chloro-4-fluoroanilineMorpholinopropoxyMethoxyEGFR~2.5
Erlotinib (1st)3-ethynylaniline2-methoxyethoxy2-methoxyethoxyEGFR~2.0
Lapatinib (1st)3-chloro-4-(3-fluorobenzyloxy)anilineFuranyl-linked amineMethoxyEGFR / HER210.8 / 9.2
Vandetanib (1st)4-bromo-2-fluoroanilineMethoxyPiperidinylpropoxyEGFR / VEGFR-211.0 / 4.0
Afatinib (2nd)3-chloro-4-fluoroanilineAcrylamide (Covalent) (S)-tetrahydrofuranyloxyEGFR (Mutant)0.5

(Data synthesized from MDPI and PubMed literature[2])

Synthetic Methodologies: The 4-Anilinoquinazoline Protocol

The construction of the quinazoline core classically relies on the Niementowski synthesis or modern transition-metal-free microwave-assisted protocols[5][6]. For medicinal chemistry campaigns, synthesizing 4-anilinoquinazolines via a 4-chloroquinazoline intermediate remains the gold standard due to its high yield and modularity.

Causality of the Protocol: The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline using Phosphorus oxychloride ( POCl3​ ) is a critical activation step. The lactam tautomer is highly stable and unreactive towards nucleophiles. POCl3​ acts as both a chlorinating and dehydrating agent, converting the lactam into an imidoyl chloride. This intermediate is highly electrophilic, making the C-4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by various aniline derivatives[6].

Step-by-Step Experimental Methodology: Synthesis of a 4-Anilinoquinazoline Library

  • Step 1: Cyclization to Quinazolin-4(3H)-one

    • Procedure: Combine anthranilic acid (1.0 eq) and formamide (excess, acts as solvent and reactant). Heat the mixture to 130-150°C for 4-6 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using an EtOAc:Hexane system. The reaction is self-validating; completeness is indicated by the total consumption of the fluorescent anthranilic acid spot under UV light. Upon cooling to room temperature, the product precipitates. Filter and wash with cold water.

  • Step 2: Activation to 4-Chloroquinazoline

    • Procedure: Suspend the quinazolin-4(3H)-one in neat POCl3​ (10.0 eq). Add a catalytic amount of N,N-dimethylaniline to accelerate the chlorination. Reflux at 105°C for 3 hours.

    • Validation: The opaque suspension will transition into a clear, homogenous solution as the reactive imidoyl chloride forms. Caution: Remove excess POCl3​ via vacuum distillation. Quench the residue carefully with ice-cold saturated NaHCO3​ to prevent hydrolysis back to the lactam. Extract with Dichloromethane (DCM).

  • Step 3: Nucleophilic Aromatic Substitution ( SN​Ar )

    • Procedure: Dissolve the crude 4-chloroquinazoline in isopropanol. Add the desired substituted aniline (1.1 eq). Reflux at 80°C for 2-4 hours.

    • Validation: The basicity of the aniline drives the substitution. The resulting HCl byproduct protonates the final product, causing the 4-anilinoquinazoline hydrochloride salt to spontaneously crash out of the isopropanol solution as a solid precipitate. Filter and recrystallize from ethanol to yield the pure compound.

Synthesis_Protocol Anthranilic Anthranilic Acid + Formamide Quinazolinone Quinazolin-4(3H)-one (Stable Lactam) Anthranilic->Quinazolinone 150°C, Condensation & Cyclization Chloro 4-Chloroquinazoline (Reactive Electrophile) Quinazolinone->Chloro POCl3 Reflux (Activation) Anilino 4-Anilinoquinazoline (Target Scaffold) Chloro->Anilino Aniline, Isopropanol (SNAr Reaction)

Three-step synthetic workflow for generating 4-anilinoquinazoline derivatives.

Future Perspectives: Overcoming Resistance

While first-generation quinazolines revolutionized targeted cancer therapy, the emergence of the T790M "gatekeeper" mutation in EGFR sterically hinders their binding[2]. Modern medicinal chemistry is pivoting towards third-generation inhibitors and novel quinazoline-based PROTACs (Proteolysis Targeting Chimeras). By attaching a quinazoline warhead to an E3 ligase ligand via a chemical linker, researchers can hijack the cellular ubiquitin-proteasome system to degrade the mutant EGFR entirely, rather than merely inhibiting it, ensuring the quinazoline scaffold remains at the forefront of oncological drug discovery.

References

  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry (Bentham Science).1

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.2

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy. Frontiers in Chemistry.3

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed.

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Tabriz University of Medical Sciences.

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing (SCIRP).4

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.5

  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters (ACS).6

Sources

Exploratory

Chemical characteristics of 2,4-Dichloro-5-nitroquinazoline

An In-Depth Technical Guide to the Chemical Characteristics and Reactivity of 2,4-Dichloro-5-nitroquinazoline Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, the quinazoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Characteristics and Reactivity of 2,4-Dichloro-5-nitroquinazoline

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, the quinazoline scaffold is universally recognized as a "privileged structure" for drug discovery. Among its highly functionalized derivatives, 2,4-Dichloro-5-nitroquinazoline stands out as a critical, densely functionalized electrophilic building block. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and the mechanistic rationale driving its regioselective nucleophilic aromatic substitution (SNAr) profile.

Designed for synthetic chemists and drug development professionals, this guide synthesizes theoretical computational insights with field-proven bench protocols to ensure reliable manipulation of this highly reactive intermediate.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2,4-dichloro-5-nitroquinazoline, one must first understand its structural and electronic topology. The quinazoline core is intrinsically electron-deficient due to the two electronegative nitrogen atoms in the pyrimidine ring. The introduction of a nitro group at the C-5 position exerts profound inductive (–I) and mesomeric (–M) effects, further depleting electron density across the fused bicyclic system.

Table 1: Quantitative Physicochemical and Identificational Data

PropertyValue
Chemical Name 2,4-Dichloro-5-nitroquinazoline
CAS Registry Number 1596737-83-5
Molecular Formula C8H3Cl2N3O2
Monoisotopic Mass 242.96024 Da
SMILES String C1=CC2=C(C(=C1)[O-])C(=NC(=N2)Cl)Cl
InChIKey GFQCKTKCUQZSOG-UHFFFAOYSA-N
Predicted XLogP 3.3

Data sourced from PubChemLite structural profiling[1].

The proximity of the 5-nitro group to the C-4 chlorine introduces a unique interplay of electronic activation and steric hindrance. While the nitro group strongly activates the C-4 position for nucleophilic attack by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), bulky nucleophiles may experience steric repulsion, necessitating careful optimization of reaction conditions.

Synthesis Methodology: A Mechanistic Approach

The de novo synthesis of 2,4-dichloro-5-nitroquinazoline relies on the sequential construction of the pyrimidine ring followed by exhaustive halogenation. The standard precursor is 2-amino-6-nitrobenzoic acid, which undergoes cyclization to form the intermediate 5-nitroquinazoline-2,4-diol (often existing in its tautomeric dione form)[2].

Mechanistic Rationale

The chlorination step utilizes Phosphorus Oxychloride (POCl3). The causality of this choice lies in POCl3's ability to convert the relatively unreactive hydroxyl groups of the diol tautomer into highly reactive phosphorodichloridate leaving groups. The addition of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), serves a dual purpose: it neutralizes the HCl generated during the reaction (preventing the protonation of the quinazoline nitrogens which could stall the reaction) and accelerates the formation of the Vilsmeier-Haack-type intermediate.

Step-by-Step Experimental Protocol: Chlorination

Self-Validating System: The reaction's progress can be visually validated by the transition from a heterogeneous suspension (insoluble dione) to a homogeneous dark solution upon complete chlorination.

  • Setup: Equip a thoroughly dried round-bottom flask with a reflux condenser and a magnetic stir bar under an inert argon atmosphere.

  • Reagent Mixing: Suspend 5-nitroquinazoline-2,4-diol (1.0 eq) in neat POCl3 (10.0 eq). The excess POCl3 acts as both reagent and solvent.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise. Caution: This step is highly exothermic.

  • Reflux: Heat the reaction mixture to 105°C for 4 to 6 hours. Monitor by TLC (using an anhydrous eluent system like Hexane/EtOAc) until the starting material is completely consumed.

  • Distillation: Cool to room temperature and distill off the excess POCl3 under reduced pressure to prevent violent exothermic hydrolysis in the next step.

  • Quenching: Dissolve the crude residue in a minimal amount of anhydrous dichloromethane (DCM) and pour it slowly over crushed ice with vigorous stirring. This rapidly hydrolyzes residual phosphorus species while precipitating the hydrophobic 2,4-dichloro-5-nitroquinazoline.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Synthesis A 2-Amino-6-nitrobenzoic acid (Starting Material) B Urea / Heat (Cyclization) A->B C 5-Nitroquinazoline-2,4-diol (Intermediate) B->C D POCl3, DIPEA / Reflux (Chlorination) C->D E 2,4-Dichloro-5-nitroquinazoline (Target Compound) D->E

Figure 1: Synthetic workflow from 2-amino-6-nitrobenzoic acid to 2,4-dichloro-5-nitroquinazoline.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most valuable characteristic of 2,4-dichloroquinazolines is their predictable regioselectivity during SNAr reactions. Substitution almost exclusively occurs at the C-4 position first, followed by the C-2 position under harsher conditions[3].

DFT Insights and Causality

Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a significantly higher LUMO coefficient compared to the C-2 position[3]. This makes C-4 highly susceptible to nucleophilic attack, aligning with a lower calculated activation energy. In the case of 2,4-dichloro-5-nitroquinazoline, the 5-nitro group further lowers the LUMO energy, making the C-4 chlorine hyper-reactive. However, chemists must account for the steric bulk of the 5-nitro group; highly branched nucleophiles (e.g., tert-butylamine) may suffer from sluggish kinetics despite the electronic activation.

Step-by-Step Experimental Protocol: Regioselective C-4 Amination

Self-Validating System: The kinetic preference for C-4 allows for precise stoichiometric control. By maintaining low temperatures and using exactly 1.0 equivalent of nucleophile, over-substitution at C-2 is completely suppressed.

  • Preparation: Dissolve 2,4-dichloro-5-nitroquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM at 0°C under argon.

  • Nucleophile Addition: Add a primary amine (1.0 eq) followed by Triethylamine (Et3N, 1.2 eq) dropwise. The Et3N acts as an acid scavenger to prevent the amine nucleophile from precipitating as a hydrochloride salt.

  • Reaction: Stir the mixture at 0°C to 25°C for 1–2 hours. The reaction is typically rapid.

  • Validation: Perform TLC analysis. The emergence of a single new, highly UV-active spot indicates successful C-4 mono-substitution.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate to yield the 2-chloro-4-amino-5-nitroquinazoline intermediate.

SNAr A 2,4-Dichloro-5-nitroquinazoline (High LUMO at C-4) B Amine Nucleophile (R-NH2) Mild Conditions (0-25°C) A->B C 2-Chloro-4-amino-5-nitroquinazoline (Kinetically Favored) B->C D Second Nucleophile (Ar-OH/R'-NH2) Harsh Conditions (80-100°C) C->D E 2,4-Disubstituted-5-nitroquinazoline (Thermodynamically Stable) D->E

Figure 2: Regioselective SNAr logic for sequential C-4 and C-2 functionalization.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding motif in various kinase inhibitors (e.g., EGFR, VEGFR, and HER2 inhibitors)[3]. By utilizing 2,4-dichloro-5-nitroquinazoline, medicinal chemists can independently functionalize the C-4 and C-2 positions to probe structure-activity relationships (SAR). Furthermore, the 5-nitro group can be subsequently reduced to an aniline (using Pd/C and H2 or Iron/NH4Cl)[2], opening the door for further derivatization, such as the synthesis of tricyclic systems or the attachment of solubilizing appendages.

References

  • Université du Luxembourg / PubChemLite. 2,4-dichloro-5-nitroquinazoline (C8H3Cl2N3O2) Structural Information and Profiling.[Link]

  • Google Patents.Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same (US20230348456A1).
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[Link]

Sources

Foundational

Engineering Next-Generation Therapeutics: A Technical Guide to 2,4-Dichloro-5-nitroquinazoline Derivatization

Introduction: The Privileged Quinazoline Scaffold In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold"—a core structure capable of binding to multiple, diverse bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. As a Senior Application Scientist, I approach scaffold derivatization not merely as a sequence of reactions, but as a highly orchestrated manipulation of stereoelectronic microenvironments.

Among the most versatile precursors in this family is 2,4-dichloro-5-nitroquinazoline . This molecule is a doubly-electrophilic building block where the presence of the 5-nitro group fundamentally alters the reactivity of the pyrimidine ring 1. The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group (EWG) that hyper-activates the ring toward nucleophilic aromatic substitution (SNAr), and it provides a synthetic handle that can later be reduced to an amino group for further functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation.

Mechanistic Causality in Regioselective SNAr

The utility of 2,4-dichloro-5-nitroquinazoline lies in its predictable, stepwise reactivity. When subjected to nucleophilic attack by amines, the reaction is highly regioselective for the C4 position over the C2 position.

The Causality: Theoretical and experimental insights confirm that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2 2. The combined inductive and resonance withdrawal from the two pyrimidine nitrogens, compounded by the adjacent 5-nitro group, creates a severe electron deficiency at C4. However, the 5-nitro group also introduces significant steric hindrance. Therefore, successful derivatization requires a delicate balance: utilizing polar aprotic solvents to stabilize the Meisenheimer complex transition state, while strictly controlling temperature and stoichiometry to prevent off-target C2 substitution.

G N1 2-Amino-6-nitrobenzoic Acid N2 5-Nitroquinazoline-2,4-diol (Cyclization) N1->N2 Urea, Heat N3 2,4-Dichloro-5-nitroquinazoline (Chlorination) N2->N3 POCl3, DIPEA, Reflux N4 C4-Substituted Derivative (Regioselective SNAr) N3->N4 Amine (1 eq), 0°C to RT N5 C2,C4-Disubstituted Derivative (Harsh SNAr) N4->N5 Amine (Excess), >100°C N6 5-Amino Quinazoline Scaffold (Nitro Reduction) N5->N6 Pd/C, H2 or Fe/HCl

Fig 1: Stepwise synthetic workflow for 2,4-dichloro-5-nitroquinazoline derivatization.

Self-Validating Synthetic Protocols

To ensure scientific integrity, every protocol must be designed with built-in self-validation mechanisms. This prevents the propagation of synthetic errors down the pipeline 3.

Protocol A: De Novo Synthesis and Chlorination of the Quinazoline Core
  • Objective: Convert 5-nitroquinazoline-2,4-diol to 2,4-dichloro-5-nitroquinazoline.

  • Causality: The starting diol exists primarily in its tautomeric lactam form, which is highly resistant to standard nucleophilic attack. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent, driving the formation of a highly reactive Vilsmeier-Haack-type intermediate. The addition of N,N-diisopropylethylamine (DIPEA) serves a critical dual purpose: it acts as a non-nucleophilic proton sink to drive the equilibrium forward and accelerates the displacement of the phosphorodichloridate leaving group.

  • Self-Validating Execution:

    • Suspend 5-nitroquinazoline-2,4-diol (1.0 eq) in neat POCl₃ (10 volumes).

    • Add DIPEA (2.5 eq) dropwise at 0 °C to control the initial exothermic complexation.

    • Heat the reaction to 110 °C (reflux). Validation Point 1: The heterogeneous suspension will transition into a homogenous, dark-amber solution, visually indicating the consumption of the insoluble diol.

    • Monitor via TLC (Hexane:EtOAc 7:3). Validation Point 2: The complete disappearance of the baseline diol spot and the emergence of a highly non-polar, UV-active spot confirms full conversion.

    • Quench by adding the mixture dropwise into crushed ice. Causality: Rapid, cold quenching prevents the exothermic hydrolysis of the newly formed C–Cl bonds back to the lactam. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Regioselective C4-Amination via SNAr
  • Objective: Synthesize 2-chloro-4-amino-5-nitroquinazoline derivatives.

  • Causality: While the C4 position is highly electrophilic, the adjacent 5-nitro group introduces significant steric bulk. Using a polar aprotic solvent (THF) stabilizes the transition state, while strict stoichiometric control (1.05 eq of amine) and low temperatures prevent over-substitution at the less reactive C2 position.

  • Self-Validating Execution:

    • Dissolve 2,4-dichloro-5-nitroquinazoline in anhydrous THF at 0 °C under inert atmosphere.

    • Add the primary amine (1.05 eq) and triethylamine (1.2 eq) dropwise.

    • Stir for 2 hours, allowing the reaction to slowly reach room temperature.

    • Validation Point: Post-purification, utilize 2D-NMR (specifically HMBC). A cross-peak between the newly introduced amine proton and the C4 carbon (typically resonating around 160 ppm) definitively validates regioselectivity, ruling out C2 substitution.

Protocol C: C2-Amination and Nitro Reduction
  • Objective: Achieve full di-substitution and unveil the 5-amino handle.

  • Causality: The C2 position is significantly less reactive once the C4 position has been aminated (due to electron donation from the C4 amine into the ring). Therefore, harsh conditions (excess amine, >100 °C, or microwave irradiation) are required. Subsequent reduction of the 5-nitro group to an aniline allows for late-stage functionalization.

  • Self-Validating Execution:

    • Dissolve the C4-substituted intermediate in n-butanol. Add the secondary amine (3.0 eq) and heat to 120 °C in a sealed tube for 12 hours.

    • Purify via flash chromatography.

    • For nitro reduction: Dissolve the di-substituted product in EtOH/EtOAc. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) at room temperature.

    • Validation Point: LC-MS analysis will show a mass shift of -30 Da (loss of two oxygens, gain of two protons), confirming the successful reduction to the 5-aminoquinazoline scaffold.

Quantitative Pharmacological Profiling

Derivatives of the dichloroquinazoline core have shown exceptional promise across multiple therapeutic areas, particularly in antimalarial 4 and antimicrobial 5 drug discovery. The table below summarizes the structure-activity relationship (SAR) data for recently developed molecular hybrids targeting drug-sensitive Plasmodium falciparum.

Compound HybridC4 Substitution (Regioselective)C2 Substitution (Harsh SNAr)Target / StrainIC₅₀ (µM)
Hybrid 14a TetrahydrofurfurylaminePiperazineP. falciparum (Pf3D7)8.26
Hybrid 17a TriazolopyrazinePiperazineP. falciparum (Pf3D7)13.53
Hybrid 19 TetrahydrofurfurylamineSulfonyl-piperazineP. falciparum (Pf3D7)3.40
Hybrid 27 TriazolopyrazineNitrophenyl-piperazineP. falciparum (Pf3D7)2.90

Data synthesized from recent developments in polypharmacology and hybrid antimalarial design.

Conclusion

The 2,4-dichloro-5-nitroquinazoline scaffold is a masterclass in stereoelectronic design. By understanding the causality behind its regioselective reactivity—specifically the interplay between LUMO coefficients and the steric bulk of the 5-nitro group—researchers can predictably engineer complex, multi-targeted molecular hybrids. When coupled with self-validating synthetic protocols, this core enables the rapid, high-fidelity development of next-generation therapeutics.

References

  • US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same, Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry , MDPI. URL:[Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials , RSC Publishing. URL:[Link]

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives , PMC. URL:[Link]

  • Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives , Chemical Papers. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2,4-disubstituted quinazolines

Application Note: Synthesis Protocol for 2,4-Disubstituted Quinazolines via Regioselective Functionalization Introduction & Strategic Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2,4-Disubstituted Quinazolines via Regioselective Functionalization

Introduction & Strategic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib[1]. Among the various substitution patterns, 2,4-disubstituted quinazolines are of paramount importance due to their ability to project pharmacophores into distinct binding pockets of target kinases.

The most robust and versatile strategy for accessing these libraries begins with 2,4-dichloroquinazoline[2]. This dihalogenated intermediate allows for a sequential, regioselective functionalization strategy. By exploiting the inherent electronic differences between the C-2 and C-4 positions, chemists can install diverse amines, anilines, or aryl groups in a highly controlled manner[3]. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of 2,4-disubstituted quinazolines, detailing the mechanistic causality behind each experimental choice.

Mechanistic Basis for Regioselectivity

The success of this sequential protocol relies entirely on the differential electrophilicity of the quinazoline ring. Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is highly regioselective for the C-4 position under mild conditions.

Density Functional Theory (DFT) calculations reveal that the carbon atom at the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C-2[4]. Furthermore, the transition state for nucleophilic attack at C-4 has a lower activation energy[4]. This is due to the strong α -effect of the adjacent nitrogen atoms and the extended resonance stabilization of the resulting Meisenheimer complex across the fused aromatic system. Consequently, substitution at C-4 readily occurs at 0 °C to room temperature, whereas the C-2 chlorine remains inert until subjected to elevated temperatures or transition-metal catalysis[5].

Mechanism A 2,4-Dichloroquinazoline C-4: High Electrophilicity B Meisenheimer Complex Resonance Stabilized A->B Nucleophilic Attack (Fast) C 4-Substituted Intermediate Rapid Cl- Elimination B->C Rearomatization

Fig 1: Mechanistic pathway of regioselective C-4 nucleophilic aromatic substitution.

Synthetic Workflow

To construct a 2,4-disubstituted quinazoline, a two-step sequence is employed. Step 1 utilizes a mild SNAr reaction to install an amine at C-4. Step 2 utilizes a harsher palladium-catalyzed Suzuki-Miyaura cross-coupling to install an aryl group at C-2. This sequence prevents the competitive hydrolysis of the highly reactive C-4 chloride, a common side reaction if the Suzuki coupling is attempted first[6].

G SM 2,4-Dichloroquinazoline (Starting Material) Step1 Step 1: Regioselective SNAr (Amine, Base, 0-25 °C) SM->Step1 High LUMO at C-4 Int 2-Chloro-4-aminoquinazoline (Key Intermediate) Step1->Int Major Pathway Step2 Step 2: Suzuki-Miyaura Coupling (ArB(OH)2, Pd-cat, 80-100 °C) Int->Step2 Activation of C-2 Cl Prod 2-Aryl-4-aminoquinazoline (Final Product) Step2->Prod Cross-coupling

Fig 2: Sequential regioselective synthesis workflow for 2,4-disubstituted quinazolines.

Step-by-Step Experimental Protocols

Protocol A: Regioselective SNAr at C-4 (Synthesis of 2-chloro-4-aminoquinazoline)

Causality Note: Tetrahydrofuran (THF) is selected as the solvent because it readily dissolves the starting material while preventing the reaction mixture from exceeding the boiling point required for unwanted C-2 substitution. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

Materials:

  • 2,4-Dichloroquinazoline (1.0 equiv)

  • Amine nucleophile (e.g., aniline derivative) (1.05 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous THF (0.2 M relative to starting material)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline and anhydrous THF under an inert atmosphere (N2 or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Strict temperature control at this stage prevents over-reaction to the 2,4-diamino byproduct[6].

  • Addition: Add DIPEA dropwise, followed by the slow, dropwise addition of the amine nucleophile dissolved in a minimal amount of THF.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (high Rf) should disappear, replaced by a highly UV-active intermediate spot.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

  • Purification: Purify via flash column chromatography to yield the pure 2-chloro-4-aminoquinazoline.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-2

Causality Note: The C-2 chloride is highly unreactive toward SNAr at room temperature[5]. To functionalize this position with an aryl group, a transition-metal catalyzed cross-coupling is required. A 1,4-dioxane/water mixture is utilized to ensure the solubility of both the organic intermediate and the inorganic base (K2CO3) necessary for the transmetalation step of the catalytic cycle.

Materials:

  • 2-Chloro-4-aminoquinazoline intermediate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.1 M)

Procedure:

  • Setup: In a Schlenk flask, combine the 2-chloro-4-aminoquinazoline, arylboronic acid, and K2CO3.

  • Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Degas the suspension by bubbling Argon through the mixture for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid[6].

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive flow of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 8–12 hours.

  • Validation (LC-MS): Monitor the reaction by LC-MS. The mass of the starting material should be replaced by the mass of the cross-coupled product.

  • Work-up: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM) three times. Dry the combined organic layers over Na2SO4 and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the final 2,4-disubstituted quinazoline.

Quantitative Data & Optimization

Table 1: Reaction Condition Optimization for C-4 SNAr

Solvent Base Temperature Observation / Causality
THF DIPEA 0 °C to RT Optimal. High regioselectivity for C-4; minimal over-reaction.
EtOH TEA Reflux (78 °C) Poor selectivity. Significant formation of 2,4-diamino byproducts due to excess thermal energy overcoming the C-2 activation barrier[6].

| DMF | K2CO3 | RT | Good yield, but the high boiling point of DMF makes the aqueous workup labor-intensive and prone to emulsion formation. |

Table 2: Troubleshooting Guide

Issue Potential Cause Solution / Preventative Action
Over-reaction (2,4-disubstitution) Excess nucleophile or high temp. Strictly use 1.0 - 1.05 eq of amine; maintain temp ≤ 25 °C. Monitor closely and quench immediately upon completion[6].
Hydrolysis to quinazolinone Water present with strong base. Use strictly anhydrous conditions for the SNAr step. In Suzuki, ensure the C-4 position is fully protected/reacted prior to exposing the ring to aqueous base[6].

| Protodeboronation in Suzuki | Prolonged heating / unstable boronic acid. | Degas solvents thoroughly; use freshly prepared Pd catalyst; optimize temperature to ensure rapid transmetalation[6]. |

References

  • BenchChem Technical Support Team. "Application Note: Synthesis of 2,4-Disubstituted 7-Nitroquinazoline Libraries." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Reactions of 2,4-Dichloroquinazoline." BenchChem.
  • Mahdavi, M. et al. "Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents." PMC - NIH.
  • Al Neyadi, S. S. et al. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." ACS.
  • Odingo, J. et al. "Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • Alesawy, M. S. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

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Application

Application Note: 2,4-Dichloro-5-nitroquinazoline as a Privileged Scaffold in Kinase Inhibitor Synthesis

Introduction & Chemical Rationale The development of small-molecule kinase inhibitors requires highly versatile, functionalizable core scaffolds. 2,4-Dichloro-5-nitroquinazoline (CAS: 1596737-83-5) has emerged as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of small-molecule kinase inhibitors requires highly versatile, functionalizable core scaffolds. 2,4-Dichloro-5-nitroquinazoline (CAS: 1596737-83-5) has emerged as a privileged building block in medicinal chemistry, particularly for the synthesis of multi-targeted and highly specific kinase inhibitors[1]. Its utility spans the creation of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR)[2], and the Membrane-associated tyrosine/threonine-specific cdc2-inhibitory kinase (Myt1)[3].

The Rationale for the Scaffold: The structural genius of 2,4-dichloro-5-nitroquinazoline lies in its precisely tunable electronic properties. The quinazoline core contains two electrophilic centers at the C-2 and C-4 positions. The presence of the strongly electron-withdrawing 5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system, hyper-activating it toward Nucleophilic Aromatic Substitution (SNAr).

Crucially, the C-4 position is inherently more electrophilic than the C-2 position due to the stabilization of the intermediate Meisenheimer complex by the adjacent pyrimidine nitrogens and the ortho-relationship to the 5-nitro group. This distinct electronic bias allows chemists to perform sequential, regioselective orthogonal substitutions —first at C-4 at low temperatures, followed by functionalization of the 5-nitro group, and finally substitution at C-2[3].

Mechanistic Pathway & Signaling: The Role of Derived Inhibitors

Kinase inhibitors derived from the 2,4-dichloro-5-nitroquinazoline scaffold operate by interrupting critical cellular signaling cascades. A prominent modern application is the synthesis of Myt1 inhibitors[3].

Myt1, alongside Wee1, is a critical regulator of the G2/M cell cycle checkpoint. In cancer cells harboring high DNA replication stress or specific mutations (e.g., CCNE1 amplification or p53 loss), the G1 checkpoint is often compromised. These cells rely entirely on the G2/M checkpoint (governed by Myt1/Wee1) to repair DNA damage before mitosis[3]. By inhibiting Myt1, quinazoline-derived compounds force these cancer cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.

Myt1_Pathway DNA_Damage DNA Damage (Endogenous/Exogenous) ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM Activates Chk1_Chk2 Chk1 / Chk2 ATR_ATM->Chk1_Chk2 Phosphorylates Myt1_Wee1 Myt1 / Wee1 Kinases (Target of Inhibitor) Chk1_Chk2->Myt1_Wee1 Activates CDK1_CycB CDK1 / Cyclin B Complex (Inactive) Myt1_Wee1->CDK1_CycB Phosphorylates (Inhibitory) Cell_Arrest G2/M Cell Cycle Arrest (Cancer Cell Survival) CDK1_CycB->Cell_Arrest Prevents Mitosis Apoptosis Mitotic Catastrophe / Apoptosis (Cancer Cell Death) Inhibitor Quinazoline-derived Myt1 Inhibitor Inhibitor->Myt1_Wee1 Blocks Activity Inhibitor->Apoptosis Forces Premature Mitosis

Figure 1: Mechanism of Myt1 inhibition in the DNA Damage Response (DDR) pathway.

Synthetic Strategy & Workflow

The synthesis of highly functionalized kinase inhibitors from this scaffold follows a strict, causality-driven sequence designed to maximize yield and prevent unwanted side reactions[3].

  • Cyclization: 2-amino-6-nitrobenzoic acid is cyclized with urea to form 5-nitroquinazoline-2,4-diol.

  • Chlorination: The diol is converted to the highly reactive 2,4-dichloro-5-nitroquinazoline.

  • Regioselective C-4 SNAr: A nucleophile (e.g., an aniline or methoxide) selectively attacks the C-4 position.

  • Chemoselective Reduction: The 5-nitro group is reduced to an amine without cleaving the C-2 chlorine.

  • Downstream Functionalization: The resulting aniline can be halogenated (brominated/iodinated) for metal-mediated cross-coupling, followed by final C-2 substitution[3].

SynthWorkflow SM 2-Amino-6-nitrobenzoic acid Diol 5-Nitroquinazoline-2,4-diol SM->Diol Urea, 190°C Cyclization DCA 2,4-Dichloro-5-nitroquinazoline (Key Scaffold) Diol->DCA POCl3, DIPEA Reflux C4_Sub C4-Substituted Intermediate (e.g., 4-Anilino) DCA->C4_Sub Nucleophile 0°C (SNAr) Red_Ani 5-Amino-4-substituted Quinazoline C4_Sub->Red_Ani Fe/NH4Cl Chemoselective Reduction Final Target Kinase Inhibitor (Myt1/EGFR/VEGFR) Red_Ani->Final C2-Substitution & Cross-Coupling

Figure 2: Step-by-step synthetic workflow for functionalizing 2,4-dichloro-5-nitroquinazoline.

Detailed Experimental Protocols

The following self-validating protocols are optimized for high regiocontrol and chemoselectivity, reflecting industry-standard practices for quinazoline derivatization[3],[2].

Protocol A: Synthesis of 2,4-Dichloro-5-nitroquinazoline (Chlorination)

Causality Insight: Phosphorus oxychloride (POCl₃) serves as both the chlorinating reagent and solvent. N,N-diisopropylethylamine (DIPEA) is added as a non-nucleophilic acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the pyrimidine nitrogens, which would otherwise stall the chlorination and lead to degradation.

  • Setup: Charge a flame-dried round-bottom flask with 5-nitroquinazoline-2,4-diol (1.0 eq) under an inert atmosphere (N₂).

  • Reagent Addition: Add POCl₃ (10.0 eq) slowly at room temperature, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the starting material will dissolve as the dichloro product forms.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Critical Step: Slowly pour the resulting viscous residue into vigorously stirred crushed ice to quench residual POCl₃.

  • Isolation: Filter the resulting yellow precipitate, wash extensively with cold water, and dry under a high vacuum to afford 2,4-dichloro-5-nitroquinazoline.

Protocol B: Regioselective SNAr at C-4

Causality Insight: To prevent bis-substitution at both C-2 and C-4, the reaction temperature must be strictly maintained near 0 °C. The extreme electrophilicity of C-4 allows the reaction to proceed rapidly even at freezing temperatures.

  • Setup: Dissolve 2,4-dichloro-5-nitroquinazoline (1.0 eq) in anhydrous isopropanol or THF (0.2 M) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: Add DIPEA (1.5 eq). Slowly add the desired nucleophile (e.g., an aniline derivative or sodium methoxide) (1.05 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C to 5 °C for 1–2 hours. The reaction is self-validating: a distinct color shift (often to deep yellow/orange) occurs as the C-4 substituted product forms.

  • Isolation: Quench with water. If the product precipitates, collect via filtration. Otherwise, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Chemoselective Nitro Reduction

Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) risks hydrodehalogenation of the C-2 chlorine. A mild Béchamp-style reduction using Iron powder and Ammonium Chloride ensures exclusive reduction of the 5-nitro group to an amine.

  • Setup: Dissolve the C-4 substituted intermediate (1.0 eq) in an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Reaction: Heat the suspension to 80 °C for 4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate, dilute with water, and extract with EtOAc. The resulting 5-amino-4-substituted-2-chloroquinazoline is ready for downstream bromination or cross-coupling[3].

Data Presentation: Quantitative Summary

The table below summarizes the expected quantitative outcomes, emphasizing the high regioselectivity achieved through strict temperature control.

Reaction StepReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Selectivity / Notes
Chlorination POCl₃, DIPEA100 °C6.085 – 92%Complete conversion of diol
C-4 SNAr (Aniline) Ar-NH₂, DIPEA, iPrOH0 – 5 °C2.078 – 88%>98% Regioselectivity (C-4 over C-2)
C-4 SNAr (Alkoxide) NaOMe, MeOH0 °C1.080 – 85%>95% Regioselectivity (C-4 over C-2)
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O80 °C4.070 – 80%100% Chemoselective (No C-2 dehalogenation)

References

  • PubChemLite - 2,4-dichloro-5-nitroquinazoline (C8H3Cl2N3O2). Université du Luxembourg / PubChem. Available at:[Link]

  • Szychowski, J. et al. (2023). Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same (US20230348456A1). Google Patents.
  • Barker, A. J. (2011). Quinazoline derivatives and pharmaceutical compositions containing them (USRE42353E1). Google Patents.

Sources

Method

Application Notes and Protocols for the Step-by-Step Amination of 2,4-Dichloro-5-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the regioselective amination of 2,4-dichloro-5-nitroquinazoline, a critical reaction in the synthesis of diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the regioselective amination of 2,4-dichloro-5-nitroquinazoline, a critical reaction in the synthesis of diverse bioactive molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The 4-aminoquinazoline scaffold, in particular, is recognized as a privileged structure in drug discovery.[6][7] This document provides an in-depth explanation of the underlying reaction mechanism, a step-by-step experimental protocol, and essential safety considerations. The content is designed to provide researchers with the technical accuracy and practical insights required for the successful synthesis and application of these important chemical entities.

Introduction: The Significance of Aminated Quinazolines

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a foundational scaffold for a multitude of therapeutic agents.[2][4][5] The strategic introduction of an amino group, particularly at the C4 position, has been shown to be crucial for the biological activity of many of these compounds. The synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines, for example, has yielded compounds with potent antimalarial, antineoplastic, and antibacterial activities.[8] The amination of 2,4-dichloro-5-nitroquinazoline serves as a key step in accessing a library of C4-substituted aminoquinazolines, which can be further functionalized to generate novel drug candidates.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The quinazoline ring is rendered electron-deficient by the two nitrogen atoms and further activated by the presence of two electron-withdrawing chlorine atoms and a powerful electron-withdrawing nitro group at the 5-position. This electronic arrangement facilitates the displacement of a chloride ion by a nucleophilic amine.

The Chemistry of Regioselective Amination

The amination of 2,4-dichloro-5-nitroquinazoline exhibits a high degree of regioselectivity, with the incoming amine preferentially attacking the C4 position over the C2 position. This selectivity is a cornerstone of its synthetic utility.

Mechanistic Insights into Regioselectivity

The preferential substitution at the C4 position is well-documented for 2,4-dichloroquinazolines and is supported by both experimental evidence and theoretical calculations.[6][7] Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[6][9] The activation energy for the nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the observed regioselectivity.[6] The presence of the 5-nitro group is expected to further enhance the electrophilicity of the C4 position.

The general mechanism for this SNAr reaction is illustrated below:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-dichloro 2,4-Dichloro-5-nitroquinazoline Meisenheimer Meisenheimer Complex (Stabilized Intermediate) 2,4-dichloro->Meisenheimer Nucleophilic Attack at C4 Amine R-NH2 (Amine) Amine->Meisenheimer Product 4-Amino-2-chloro-5-nitroquinazoline Meisenheimer->Product Chloride Elimination HCl HCl Meisenheimer->HCl

Figure 1: General mechanism for the SNAr amination of 2,4-dichloro-5-nitroquinazoline.

Reaction Parameters and Their Influence

Several factors can influence the outcome of the amination reaction:

  • Nucleophile: A wide range of primary and secondary aliphatic and aromatic amines can be used as nucleophiles.[7][10] The nucleophilicity of the amine will affect the reaction rate.

  • Solvent: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile are commonly employed to facilitate the reaction.[10][11]

  • Base: A base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid generated during the reaction.[10][12]

  • Temperature: The first amination at the C4 position can often be achieved at room temperature, while substitution at the C2 position, if desired, generally requires higher temperatures.[11]

Experimental Protocol: Synthesis of 4-Amino-2-chloro-5-nitroquinazoline

This protocol provides a detailed procedure for the regioselective amination of 2,4-dichloro-5-nitroquinazoline with a generic primary amine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,4-Dichloro-5-nitroquinazoline244.031.0244 mg
Primary Amine (e.g., Cyclopentylamine)85.151.193.7 mg (0.11 mL)
Triethylamine (Et3N)101.192.0202.4 mg (0.28 mL)
Anhydrous Tetrahydrofuran (THF)--10 mL
Ethyl Acetate--For workup
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Sodium Sulfate--For drying
Step-by-Step Procedure

experimental_workflow A 1. Dissolve 2,4-dichloro-5-nitroquinazoline in anhydrous THF in a round-bottom flask. B 2. Add triethylamine to the solution and stir. A->B C 3. Slowly add the primary amine dropwise at room temperature. B->C D 4. Monitor the reaction progress by Thin Layer Chromatography (TLC). C->D E 5. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. D->E F 6. Perform an aqueous workup with ethyl acetate and saturated sodium bicarbonate solution. E->F G 7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. F->G H 8. Concentrate the filtrate and purify the crude product by column chromatography. G->H I 9. Characterize the final product using NMR, IR, and Mass Spectrometry. H->I

Figure 2: Experimental workflow for the amination of 2,4-dichloro-5-nitroquinazoline.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitroquinazoline (1.0 mmol, 244 mg) in anhydrous THF (10 mL).

  • Addition of Base: To the stirred solution, add triethylamine (2.0 mmol, 0.28 mL).

  • Addition of Amine: Slowly add the primary amine (1.1 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-2-chloro-5-nitroquinazoline.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[13]

Safety and Handling Precautions

Working with 2,4-dichloro-5-nitroquinazoline and other reagents in this protocol requires strict adherence to safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15][16]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • Handling of 2,4-Dichloro-5-nitroquinazoline: This compound is a chlorinated and nitrated aromatic compound and should be handled with care. Avoid contact with skin and eyes.[14] In case of contact, rinse the affected area immediately with plenty of water.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The regioselective amination of 2,4-dichloro-5-nitroquinazoline is a robust and reliable method for the synthesis of 4-amino-2-chloro-5-nitroquinazolines. These compounds are valuable intermediates in the development of new therapeutic agents. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines presented in this application note, researchers can effectively utilize this important reaction in their drug discovery and development efforts.

References

  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved March 7, 2024, from [Link]

  • Safety Data Sheet. (2017). CDMS.net. Retrieved March 7, 2024, from [Link]

  • Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. (2003). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • 2,4-D. (n.d.). Great Plains Center for Agricultural Health. Retrieved March 7, 2024, from [Link]

  • Hard and soft nucleophilic substitution patterns in amino-methylsulfon. (1976). BYU ScholarsArchive. Retrieved March 7, 2024, from [Link]

  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). PubMed. Retrieved March 7, 2024, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2,4-D Granules. (n.d.). Greenbook. Retrieved March 7, 2024, from [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024). Stack Exchange. Retrieved March 7, 2024, from [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • USING HERBICIDES SAFELY. (n.d.). Safe Work Australia. Retrieved March 7, 2024, from [Link]

  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative. (n.d.). Google Patents.
  • (PDF) Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hazardous Substance Fact Sheet. (2008). NJ.gov. Retrieved March 7, 2024, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Regioselective and Switchable meso-Aminations and Couplings of 5,15-Diarylchlorins. (2017). ACS Publications. Retrieved March 7, 2024, from [Link]

  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. (2024). PubMed. Retrieved March 7, 2024, from [Link]

  • Practical and regioselective amination of arenes using alkyl amines. (2019). PubMed. Retrieved March 7, 2024, from [Link]

  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Application

In-Depth Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-nitroquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The quinazoline scaffold is a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The quinazoline scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., Myt1 inhibitors) and other therapeutic agents[1]. Within this chemical space, 2,4-dichloro-5-nitroquinazoline is an exceptionally versatile building block. It allows for orthogonal, sequential functionalization via Nucleophilic Aromatic Substitution (SNAr).

To successfully utilize this building block, chemists must master the regioselectivity of the quinazoline ring. When subjecting 2,4-dichloro-5-nitroquinazoline to a nucleophile, the reaction almost exclusively occurs at the C4 position first, leaving the C2 position intact for subsequent, harsher modifications.

The Quantum Mechanics of Regioselectivity: Why C4 over C2?

A common misconception is that SNAr regioselectivity is purely driven by electrostatic charge. The carbon at the C2 position is flanked by two electronegative nitrogen atoms, giving it a higher positive atomic charge than C4. If the reaction were purely charge-controlled, C2 would react first.

However, SNAr on quinazolines is orbital-controlled . Density Functional Theory (DFT) calculations reveal that the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[2]. Consequently, the nucleophile's Highest Occupied Molecular Orbital (HOMO) overlaps much more effectively with the C4 LUMO, drastically lowering the activation energy for the formation of the intermediate Meisenheimer complex at C4[2].

Furthermore, the presence of the 5-nitro group exerts a powerful electron-withdrawing effect (-I, -M). Being ortho to the C4 position, it heavily stabilizes the accumulating negative charge in the transition state, accelerating the C4 substitution to completion in a matter of minutes at room temperature[3].

SNAr_Mechanism A 2,4-Dichloro- 5-nitroquinazoline (Electrophile) B Meisenheimer Complex (σ-Adduct at C4) A->B NaOMe Attack (Orbital Control) C 2-Chloro-4-methoxy- 5-nitroquinazoline (Product) B->C Cl- Elimination (Fast Step)

Fig 1. Orbital-controlled SNAr mechanism at the C4 position via a Meisenheimer intermediate.

Orthogonal Functionalization Strategy

Because the two chlorine atoms possess vastly different reactivities, we can design a sequential, two-step functionalization workflow.

  • Step 1 (C4 Substitution): Highly reactive. Requires mild conditions (0°C to 25°C) to prevent over-substitution.

  • Step 2 (C2 Substitution): Once the C4 position is substituted with an electron-donating group (EDG) such as a methoxy or amino group, the entire quinazoline ring becomes electron-rich. This raises the LUMO energy, severely deactivating the remaining C2-chloride[2]. Therefore, Step 2 requires elevated temperatures (reflux) or transition-metal catalysis.

Quantitative Reactivity Summary
ParameterC4 Position (1st Substitution)C2 Position (2nd Substitution)
Dominant Control Mechanism Orbital Control (High LUMO Coefficient)Electrostatic Control (High Atomic Charge)
Electronic State of Ring Highly Electron-Deficient (Activated by 5-NO 2​ )Electron-Rich (Deactivated by C4-EDG)
Typical Temperature 0°C to 25°C80°C to 150°C (or Microwave)
Reaction Time 15 - 30 minutes4 - 12 hours
Required Conditions Mild (Methanol, Room Temp)Harsh (Isopropanol Reflux, Buchwald-Hartwig)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing specific quenching and precipitation techniques, the chemist can bypass time-consuming column chromatography, visually confirming the success of the reaction through phase separation.

Workflow Step1 Step 1: C4 Methoxylation Reagent: NaOMe, MeOH Temp: 25°C | Time: 15 min Step2 Step 2: Self-Validating Quench Reagent: Sat. NH4Cl + H2O Action: Neutralize & Precipitate Step1->Step2 High Yield Regioselective Step3 Step 3: C2 Amination Reagent: 2° Amine, iPrOH Temp: 80-100°C | Time: 12 h Step2->Step3 Harsher Conditions Required for C2

Fig 2. Sequential orthogonal functionalization workflow for 2,4-dichloro-5-nitroquinazoline.

Protocol A: C4-Selective Methoxylation

Objective: Synthesize 2-chloro-4-methoxy-5-nitroquinazoline with >95% regioselectivity[3].

Reagents:

  • 2,4-Dichloro-5-nitroquinazoline: 2.0 g (8.20 mmol, 1.0 eq)

  • Sodium methoxide (25% wt in methanol): 1.85 mL (8.30 mmol, 1.01 eq)

  • Anhydrous Methanol: 50 mL

  • Saturated aqueous NH 4​ Cl solution: 20 mL

Step-by-Step Methodology & Causality:

  • Preparation: Suspend 2.0 g of 2,4-dichloro-5-nitroquinazoline in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Maintain the suspension at room temperature (20–25°C).

    • Causality: Methanol serves as both the solvent and a protic medium that stabilizes the leaving chloride ion during the elimination step.

  • Nucleophile Addition: Add the 25% sodium methoxide solution dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the strong nucleophile, ensuring strict C4 regioselectivity and preventing premature bis-substitution.

  • Reaction Monitoring: Stir the reaction for exactly 15 minutes.

    • Causality: The 5-nitro group heavily accelerates the reaction. Extended reaction times risk degradation or unwanted C2 methoxylation.

  • Self-Validating Quench: Add 20 mL of saturated aqueous NH 4​ Cl solution, followed immediately by 50 mL of deionized water.

    • Causality: NH 4​ Cl instantly buffers the pH, neutralizing unreacted NaOMe. If quenched with pure water, the high pH could lead to competitive hydroxide-mediated hydrolysis of the remaining C2-chloride. The addition of water forces the highly hydrophobic product to crash out of the methanolic solution.

  • Isolation: Recover the resulting white solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and dry under high vacuum.

    • Validation: The formation of a clean, filterable white solid (approx. 1.96 g yield) confirms reaction success without the need for LCMS or TLC prior to isolation[3].

Protocol B: Subsequent C2-Amination

Objective: Synthesize a 2-amino-4-methoxy-5-nitroquinazoline derivative.

Step-by-Step Methodology & Causality:

  • Preparation: Suspend the isolated 2-chloro-4-methoxy-5-nitroquinazoline (1.0 eq) in isopropanol (0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Thermal Activation: Heat the reaction mixture to reflux (80–100°C) for 4 to 12 hours.

    • Causality: The electron-donating methoxy group at C4 deactivates the ring. Elevated thermal energy is strictly required to overcome the higher activation barrier for C2 substitution[2]. Isopropanol is chosen over methanol to access higher reflux temperatures.

  • Isolation: Concentrate the mixture in vacuo, reconstitute in ethyl acetate, and wash with brine to remove excess amine and DIPEA salts. Purify via flash chromatography if necessary.

References

  • [1],[3] US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same. Google Patents. URL:

  • [2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI (Molecules). URL:

Sources

Method

Application Note & Protocol: Mastering Reflux Reactions with 2,4-Dichloro-5-nitroquinazoline for Advanced Synthesis

Introduction: The Strategic Importance of 2,4-Dichloro-5-nitroquinazoline 2,4-Dichloro-5-nitroquinazoline is a highly versatile heterocyclic compound, serving as a critical building block in the synthesis of a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,4-Dichloro-5-nitroquinazoline

2,4-Dichloro-5-nitroquinazoline is a highly versatile heterocyclic compound, serving as a critical building block in the synthesis of a wide array of biologically active molecules. The quinazoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of two chlorine atoms and a potent electron-withdrawing nitro group makes this molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity. The carbon at the C4 position is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack under mild conditions.[1][2][3][4] This regioselectivity is a cornerstone of its synthetic utility, allowing for a stepwise and controlled introduction of different functional groups.[1][2][4] The subsequent substitution at the C2 position typically requires more forcing, or "harsh," conditions, such as higher temperatures.[2]

This application note provides a comprehensive guide to performing reflux reactions with 2,4-dichloro-5-nitroquinazoline. It details not only the step-by-step protocol but also the underlying chemical principles, safety considerations, and troubleshooting strategies to empower researchers in drug discovery and chemical development.

Foundational Principles: The Reflux Technique

A reflux reaction is a standard laboratory technique used to heat a reaction mixture for an extended period at a controlled temperature, which is typically the boiling point of the solvent, without loss of solvent or reagents.[5] It involves heating the reaction vessel and continually cooling the vapor produced back into liquid form using a condenser, which then flows back into the reaction mixture.[5] This is crucial for many organic reactions that are slow at room temperature, as it allows for sustained heating to increase the reaction rate without the risk of the solvent boiling away.[5]

Reagent and Apparatus Deep Dive

Substrate Profile: 2,4-Dichloro-5-nitroquinazoline

A thorough understanding of the substrate's properties is paramount for successful experimentation.

PropertyValueSource
Molecular Formula C₈H₃Cl₂N₃O₂[6]
Molecular Weight 244.03 g/mol [7]
Appearance Solid
Reactivity The C4-Cl is highly activated towards SNAr. The C2-Cl is less reactive. The nitro group is strongly electron-withdrawing, activating the ring system.[1][3][8]
Storage Refrigerated, under inert gas, protected from light and air.[9]
Solvent Selection for Reflux

The choice of solvent is critical and is dictated by the required reaction temperature and the solubility of the reactants. The solvent's boiling point determines the maximum temperature of the reflux.

SolventBoiling Point (°C)Rationale & Use Case
Ethanol 78A common protic solvent suitable for many SNAr reactions with amines.[10]
Isopropanol (2-Propanol) 82Similar to ethanol, often used interchangeably.[2][10]
Acetonitrile (ACN) 82A polar aprotic solvent, useful for preventing side reactions with protic nucleophiles.
Tetrahydrofuran (THF) 66A good aprotic solvent for reactions requiring moderate temperatures.[2][10]
1,4-Dioxane 101An aprotic solvent for reactions requiring higher temperatures.[10]
Toluene 111A non-polar aprotic solvent for higher temperature reactions, particularly in aza-Wittig type reactions.[11]
n-Butanol 118A higher-boiling protic solvent for less reactive nucleophiles.[12]

Scientist's Note: For selective monosubstitution at the C4 position, lower boiling point solvents are often preferred to avoid the higher temperatures that could facilitate the less favorable C2 substitution.

Essential Apparatus

A standard reflux apparatus consists of:

  • A round-bottom flask (three-neck preferred for versatility)

  • A condenser (Allihn or Graham type)

  • A heating mantle with a stirrer

  • A magnetic stir bar

  • Glass stoppers

  • A nitrogen or argon inlet for an inert atmosphere

  • Tubing for condenser water flow

  • Clamps to secure the glassware[5]

Detailed Experimental Protocol: Regioselective C4-Amination

This protocol describes a general procedure for the selective substitution of the C4-chloro group with a primary or secondary amine, a common transformation for this substrate.[1][10]

Objective: To synthesize a 4-amino-2-chloro-5-nitroquinazoline derivative.

Materials:

  • 2,4-Dichloro-5-nitroquinazoline (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine) (1.1 eq)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 eq)

Step-by-Step Methodology
  • Flask Preparation: Flame-dry a three-neck round-bottom flask under a stream of nitrogen or argon to remove any moisture. Allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Add 2,4-dichloro-5-nitroquinazoline (1.0 eq) and a magnetic stir bar to the flask.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Ethanol, 10-20 mL per gram of substrate) via a syringe.

  • Initiate Stirring: Begin stirring the mixture to create a suspension or solution.

  • Nucleophile & Base Addition: In a separate vial, dissolve the amine nucleophile (1.1 eq) and the base (DIPEA, 1.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred quinazoline mixture at room temperature.

    • Rationale: The base is crucial for scavenging the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and helps to drive the reaction to completion.

  • Assemble Reflux Apparatus: Securely attach the condenser to the central neck of the flask. Connect the bottom inlet of the condenser to the water tap and the top outlet to the drain.[5] Start a gentle flow of water. Place stoppers on the side necks.

  • Heating to Reflux: Gently heat the reaction mixture using the heating mantle until the solvent begins to boil and a condensation ring is visible in the lower part of the condenser. Maintain this gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Procedure: Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture using a capillary tube. Spot it on a TLC plate alongside the starting material.

    • Analysis: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. The reaction is complete when the starting material is no longer visible on the TLC plate. Reaction times can range from a few minutes to several hours.[1]

  • Reaction Quench & Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[13][14]

  • Product Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification & Characterization:

    • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[14][15]

    • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from setup to final product analysis.

Reflux_Workflow A Apparatus Preparation (Flame-dry flask) B Reagent Addition (Substrate, Solvent) A->B C Nucleophile & Base Addition (Dropwise) B->C D Assemble Reflux Setup (Condenser, N2) C->D E Heat to Reflux D->E F Reaction Monitoring (TLC) E->F G Reaction Complete? F->G G->E No H Cool & Quench (Add Water) G->H Yes I Extraction (Ethyl Acetate) H->I J Drying & Concentration (Na2SO4, Rotovap) I->J K Purification (Column/Recrystallization) J->K L Characterization (NMR, MS, IR) K->L

Caption: Experimental workflow for a reflux reaction.

Safety, Handling, and Waste Disposal

Critical Safety Information: 2,4-Dichloro-5-nitroquinazoline and its analogues are toxic and hazardous materials.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9][16][17]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9][16][17] Do not breathe dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes.[9][17] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[9][17]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][18]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Do not let the product enter drains.[9][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient temperature; Deactivated nucleophile; Poor quality reagents.Ensure proper reflux is achieved; Confirm the addition of base; Use fresh, anhydrous solvents and reagents.
Formation of Disubstituted Product Reaction temperature is too high; Reaction time is too long; Large excess of nucleophile.Lower the reaction temperature by choosing a lower-boiling solvent; Monitor the reaction closely with TLC and stop it once the starting material is consumed; Use only a slight excess (1.0-1.2 eq) of the nucleophile.[13]
Low Yield after Work-up Product is partially soluble in the aqueous layer; Incomplete extraction.Perform multiple extractions with the organic solvent; If the product is basic, consider acidifying the aqueous layer to protonate byproducts and re-extracting.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione. Angene Chemical. Available at: [Link]

  • SAFETY DATA SHEET - 8-Nitroquinoline. Thermo Fisher Scientific. Available at: [Link]

  • Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. Available at: [Link]

  • Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. ResearchGate. Available at: [Link]

  • 2,4-Dichloroquinazoline. PubChem. Available at: [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. PubChem. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available at: [Link]

  • 2,4-dichloro-5-nitroquinazoline (C8H3Cl2N3O2). PubChemLite. Available at: [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. Available at: [Link]

  • Chemical/Laboratory Techniques: Reflux setup. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Column Chromatography Techniques for the Purification of Quinazoline Derivatives

Introduction & Mechanistic Challenges Quinazolines and their derivatives represent a privileged class of heterocyclic scaffolds, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., gefitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Quinazolines and their derivatives represent a privileged class of heterocyclic scaffolds, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and emerging antimalarial agents [1]. Despite their therapeutic value, the purification of these nitrogen-containing heterocycles presents a persistent bottleneck in synthetic and medicinal chemistry workflows.

The primary challenge lies in the inherent basicity of the quinazoline ring. Standard normal-phase chromatography utilizes unbonded silica gel, which functions as a Brønsted acid. When basic quinazolines traverse the column, strong, often irreversible acid-base interactions occur between the basic nitrogen atoms and the residual acidic silanol groups on the silica surface [2]. Mechanistically, this solute-sorbent interaction dominates over standard adsorption-desorption kinetics, resulting in severe peak tailing, poor resolution of regioisomers, and diminished recovery yields.

To overcome this, chemists must strategically manipulate either the mobile phase chemistry or the stationary phase environment to suppress these secondary interactions.

Chromatographic Strategies & Causality

Normal Phase: Mobile Phase Modifiers vs. Amine-Functionalized Silica

Traditionally, peak tailing in basic heterocycles is mitigated by adding competing amine modifiers (e.g., 1-5% triethylamine or ammonium hydroxide) to the mobile phase. Causality: The modifier dynamically neutralizes the acidic silanols, allowing the basic quinazoline to elute based purely on polarity. However, these modifiers complicate downstream solvent evaporation and can interfere with subsequent biological assays.

A superior, self-validating approach utilizes amine-functionalized silica [2]. By covalently bonding a primary amine to the silica matrix, the stationary phase is rendered permanently basic. Causality: This eliminates the need for mobile phase modifiers, improves mass transfer kinetics, and allows basic quinazolines to be eluted using "softer" solvent systems like hexane/ethyl acetate, ensuring high-purity fraction recovery without basic residue contamination [3].

Reversed-Phase Preparative HPLC

For highly polar, ionizable, or water-soluble quinazoline derivatives (such as quinazolinone-2-carboxamides), normal-phase chromatography often fails regardless of modifiers. In these cases, reversed-phase (RP) preparative HPLC is the gold standard [1]. Causality: RP-HPLC relies on hydrophobic partitioning. By strictly controlling the mobile phase pH—using acidic modifiers like formic acid to fully protonate the basic nitrogen, or high-pH buffers (e.g., ammonium bicarbonate) to maintain the free-base form—the ionization state of the quinazoline is locked. This prevents the compound from existing in a dynamic equilibrium, thereby yielding exceptionally sharp peaks and high resolution [4].

Quantitative Data: Stationary Phase Selection Matrix

Table 1 summarizes the performance metrics and mechanistic advantages of various chromatographic modalities for quinazoline derivatives.

Stationary PhaseTarget Quinazoline ProfileMobile Phase StrategyMechanistic AdvantageExpected Recovery
Standard Unbonded Silica Neutral or weakly basic derivativesHexane/EtOAc + 1-5% TEANeutralizes acidic silanols dynamically.60-75% (Prone to tailing)
Amine-Functionalized Silica Strongly basic heterocycles (high pKa)Hexane/EtOAc (No modifiers)Permanently basic surface eliminates acid-base interactions.85-95% (Sharp peaks)
RP C18 (Low pH Prep HPLC) Polar, highly ionizable derivativesH₂O/MeCN + 0.225% Formic AcidLocks molecule in a fully protonated, stable state.>95% (High purity)
RP C18 (High pH Prep HPLC) Lipophilic basic aminesH₂O/MeCN + NH₄HCO₃ (pH 9-10)Maintains quinazoline in free-base, lipophilic form.90-95% (High loading)

Experimental Protocols

Protocol 1: Flash Chromatography using Amine-Functionalized Silica

This protocol is optimized for lipophilic quinazoline intermediates, ensuring a volatile and clean fraction collection without basic modifiers[2].

  • Sample Preparation: Dissolve the crude quinazoline mixture in a minimal volume of dichloromethane (DCM). Causality: Minimizing injection volume prevents band broadening. If the sample is insoluble, dry-load it onto a small amount of Celite. Do not use unbonded silica for dry loading, as it will reintroduce acidic silanol interactions.

  • Column Equilibration: Mount an amine-functionalized silica flash column (e.g., RediSep Amine) onto an automated flash chromatography system. Equilibrate with 3-5 column volumes (CV) of 100% Hexane.

    • Self-Validation Check: Ensure the baseline UV absorbance is completely stable before injection, confirming the column is free of residual manufacturing impurities.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane (Isocratic wash to elute non-polar impurities).

    • 2-12 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.

    • 12-15 CV: Isocratic hold at 50% Ethyl Acetate to elute the target basic quinazoline.

  • Detection & Recovery: Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the quinazoline chromophore). Collect fractions based on threshold triggering. Evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase Preparative HPLC for Polar Quinazolinones

This protocol is designed for complex mixtures or highly polar derivatives (e.g., quinazolinone-2-carboxamides) where strict pH control is required [1].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.225% Formic Acid (v/v) [1].

    • Solvent B: HPLC-grade Acetonitrile.

    • Causality: The 0.225% formic acid ensures the basic nitrogen is fully protonated, preventing peak smearing caused by partial ionization during the run.

  • System Setup: Utilize a C18 preparative column (e.g., 150 mm × 30 mm, 5 μm particle size). Set the flow rate to 30 mL/min.

  • Sample Injection: Filter the crude sample through a 0.45 μm PTFE syringe filter to protect the column frit. Inject up to 50-100 mg per run depending on column loading capacity.

  • Gradient Execution: Run a linear gradient of 30% to 60% Solvent B over 10 minutes [1].

    • Self-Validation Check: The target peak should elute with a symmetry factor between 0.9 and 1.2. Severe asymmetry indicates column overloading or insufficient buffering.

  • Fraction Processing: Collect peaks corresponding to the target mass (via MS-triggered collection) or UV absorbance. Lyophilize the fractions to remove water, acetonitrile, and volatile formic acid, yielding the highly pure quinazoline formate salt.

Decision Workflow Visualization

QuinazolineWorkflow Start Crude Quinazoline Extract Solubility Assess Solubility & pKa Start->Solubility NP_Path Normal Phase (Organic Soluble) Solubility->NP_Path Lipophilic RP_Path Reversed Phase (Aqueous/Polar Soluble) Solubility->RP_Path Hydrophilic Silica Standard Silica Requires Amine Modifier NP_Path->Silica Neutral / Weak Base AmineSilica Amine-Functionalized Silica No Modifier Required NP_Path->AmineSilica Strongly Basic (High pKa) PrepUPLC Preparative HPLC (C18) pH Controlled Buffer RP_Path->PrepUPLC Pure Purified Quinazoline Product Silica->Pure Evaporate & Dry AmineSilica->Pure Evaporate Solvent PrepUPLC->Pure Lyophilize

Workflow decision matrix for selecting the optimal quinazoline purification chromatography technique.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. URL:[Link]

  • RediSep amine functionalized column. Purification of high pKa organic compounds. Teledyne ISCO. URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:[Link]

Method

Advanced Application Notes: Synthesis and Process Optimization of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Mechanistic Rationale: Targeting Synthetic Lethality Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical nuclear enzymes responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs). Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting Synthetic Lethality

Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical nuclear enzymes responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, unrepaired SSBs persist and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication. In healthy cells, homologous recombination (HR) seamlessly repairs these DSBs. However, in tumor cells harboring BRCA1 or BRCA2 mutations, the HR pathway is inherently deficient. The application of PARP inhibitors in these specific cancer phenotypes induces "synthetic lethality"—a paradigm where the simultaneous loss of two distinct DNA repair pathways triggers targeted apoptosis[1].

Understanding this mechanism is fundamental for process chemists, as the structural moieties of PARP inhibitors (such as the phthalazinone core in Olaparib or the indazole core in Niraparib) are explicitly designed to mimic nicotinamide, competitively binding to the NAD+ catalytic domain of PARP and trapping the enzyme on the DNA.

PARP_Pathway SSB DNA Single-Strand Break PARP PARP1/2 Recruitment SSB->PARP Trapped Trapped PARP-DNA Complex PARP->Trapped Inhibition PARPi PARP Inhibitor PARPi->Trapped DSB Double-Strand Break Trapped->DSB HR_Prof BRCA Wild-Type DSB->HR_Prof HR_Def BRCA Mutated DSB->HR_Def Survival Cell Survival HR_Prof->Survival Apoptosis Synthetic Lethality HR_Def->Apoptosis

Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cells.

Process Chemistry of Olaparib: Overcoming Linear Inefficiencies

The original medicinal chemistry route for Olaparib proceeded linearly over six steps with an overall yield of 46%, relying heavily on phosphonate precursors and expensive coupling agents[2]. To achieve commercial scalability, process chemists developed a highly atom-economical convergent route.

Causality in Experimental Design: By converting 2-fluoro-5-formylbenzoic acid directly to its acid chloride, the process bypasses the need for expensive amide coupling reagents (like HBTU) and couples directly with the cyclopropyl amide fragment. Furthermore, conducting the Horner–Wadsworth–Emmons (HWE) olefination in 1,4-dioxane allows the resulting olefin mixture to be isolated via simple water slurry filtration, entirely eliminating the need for silica gel chromatography[3].

Olaparib_Workflow SM 2-Fluoro-5-formylbenzoic acid Step1 Amide Coupling SM->Step1 Int1 Aldehyde Intermediate Step1->Int1 Step2 HWE Olefination Int1->Step2 Int2 Olefin Mixture Step2->Int2 Step3 Hydrazinolysis Int2->Step3 Product Olaparib (API) Step3->Product

Convergent synthetic workflow for Olaparib manufacturing.

Protocol 1: Self-Validating Convergent Synthesis of Olaparib

Step 1: Acid Chloride Formation and Amide Coupling

  • Charge a reactor with 2-fluoro-5-formylbenzoic acid (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Add catalytic N,N-dimethylformamide (DMF, 0.05 eq) followed by dropwise addition of thionyl chloride (1.2 eq) at 20°C. Stir for 2 hours.

  • Validation Checkpoint: Quench an aliquot in methanol and analyze via HPLC. The reaction is self-validated as complete when the methyl ester derivative is >99% and unreacted acid is <1%.

  • Add the resulting acid chloride solution dropwise to a pre-cooled (0°C) solution of cyclopropyl amide (1.05 eq) and triethylamine (2.0 eq) in DCM.

  • Wash with 5% aqueous citric acid and 5% Na₂CO₃. Concentrate to yield the crude aldehyde intermediate (Typical yield: 84%).

Step 2: Horner–Wadsworth–Emmons (HWE) Olefination

  • Dissolve the aldehyde intermediate (1.0 eq) and dimethyl phosphonate precursor (1.1 eq) in 1,4-dioxane (8 vol).

  • Add triethylamine (1.5 eq) and heat to 60°C for 4 hours.

  • Remove the solvent under reduced pressure and slurry the crude residue in purified water.

  • Filter the precipitated olefin mixture (E:Z isomers).

  • Validation Checkpoint: HPLC analysis must confirm the disappearance of the aldehyde peak (<0.5%). The precipitation acts as a self-purifying step, yielding the olefin mixture at ~76% yield[3].

Step 3: Hydrazinolysis and Phthalazinone Ring Closure

  • Suspend the olefin mixture in ethanol (10 vol) and add hydrazine hydrate (3.0 eq). Caution: Hydrazine is a probable carcinogen; perform in a closed, ventilated system.

  • Stir at room temperature for 12 hours. The cyclization to the phthalazinone core occurs spontaneously following nitrile hydrolysis.

  • Remove the solvent and recrystallize the crude API from ethyl acetate.

  • Validation Checkpoint: Final API must pass quantitative NMR (qNMR) for residual hydrazine (<1 ppm) and HPLC purity (>99.5%). Typical isolated yield is 77%[3].

Asymmetric Synthesis of Niraparib: Biocatalysis and Regioselective C-N Coupling

Niraparib synthesis presents two distinct chemical challenges: establishing the chiral center on the 3-aryl-piperidine ring and regioselectively coupling it to an indazole core. Classical chiral resolution discards 50% of the undesired enantiomer, severely capping the theoretical yield.

Causality in Experimental Design: To break the 50% yield ceiling, process chemists implemented a transaminase-mediated dynamic kinetic resolution (DKR). The biocatalyst continuously racemizes the unreacted aldehyde surrogate while selectively converting only the correct enantiomer into the desired chiral amine. For the late-stage fragment coupling, copper catalysis was selected over palladium. Probe studies revealed that copper salts suppress the formation of alkyne dimers and provide exceptional regioselectivity for the N-2 position of the indazole, avoiding complex isomeric mixtures[4].

Niraparib_Workflow SM Racemic Aldehyde Step1 Biocatalytic DKR SM->Step1 Int1 Chiral Piperidine Step1->Int1 Step2 Cu-Catalyzed C-N Coupling Int1->Step2 Int2 Coupled Indazole Step2->Int2 Step3 Deprotection & Metathesis Int2->Step3 Product Niraparib Tosylate Step3->Product

Asymmetric biocatalytic and C-N cross-coupling workflow for Niraparib.

Protocol 2: Biocatalytic Synthesis and C-N Coupling for Niraparib

Step 1: Transaminase-Mediated Dynamic Kinetic Resolution

  • Prepare a buffer solution (pH 7.5) containing isopropylamine (amine donor) and pyridoxal phosphate (PLP) cofactor.

  • Add the racemic aldehyde surrogate (1.0 eq) and the engineered transaminase enzyme.

  • Stir at 35°C for 24 hours. The enzyme selectively transaminates one enantiomer while the aqueous conditions facilitate the continuous racemization of the remaining substrate.

  • Validation Checkpoint: Extract an aliquot into MTBE and analyze via Chiral Supercritical Fluid Chromatography (SFC). The reaction is validated when enantiomeric excess (ee) is >99.3%[3].

Step 2: Copper-Catalyzed C-N Arylation

  • Charge a reactor with the chiral 3-aryl-piperidine intermediate (1.0 eq), the indazole derivative (1.05 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Add catalytic CuI (10 mol%) and an appropriate diamine ligand (20 mol%).

  • Heat the mixture to 100°C under a strict nitrogen atmosphere for 18 hours.

  • Cool to room temperature, filter through a pad of Celite to remove copper salts, and precipitate the product using water.

  • Validation Checkpoint: HPLC analysis must confirm regioselectivity. The N-2 coupled product should represent >95% of the crude peak area, validating the choice of copper over palladium[4].

Step 3: Deprotection and Salt Metathesis

  • Dissolve the N-Boc protected coupled intermediate in a mixture of THF and water.

  • Add p-Toluenesulfonic acid (p-TsOH) monohydrate (2.5 eq) and heat to 60°C. This step simultaneously removes the Boc protecting group and forms the stable tosylate salt.

  • Cool the mixture to 5°C to induce crystallization.

  • Filter and dry the crystals. The isolated yield of Niraparib tosylate is typically 86% for this final step, avoiding the yield losses associated with late-stage ester-to-amide conversions[3].

Quantitative Process Metrics

The transition from early-stage medicinal chemistry routes to optimized process chemistry routes demonstrates significant improvements in atom economy, safety, and overall yield.

ParameterOlaparib (MedChem Route)Olaparib (Convergent Route)Niraparib (Classical Route)Niraparib (Biocatalytic Route)
Longest Linear Sequence 6 Steps3 Steps7 Steps4 Steps
Overall Yield 46%49% - 51%11% - 15%~40%
Key Transformations Phosphonate HWEDirect Amide Coupling / HWEChiral Resolution (50% max)Transaminase DKR (100% max)
Final Purity (HPLC) >95%>99.5%>95%>99.3% (ee >99.3%)
Hazard Mitigation High (Chromatography)Low (Water Slurry/Filtration)High (Pyridine usage)Low (Aqueous Buffer/Cu-Catalysis)

References

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. PMC. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. [Link]

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2,4-Dichloro-5-nitroquinazoline synthesis

Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of quinazoline derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of quinazoline derivatives.

The synthesis of 2,4-dichloro-5-nitroquinazoline is a critical but notoriously challenging bottleneck in the development of kinase inhibitors and radiolabeled probes. Below, you will find our in-depth troubleshooting guide, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to eliminate batch-to-batch variability.

Synthesis Workflow Overview

SynthesisPathway A 2-Amino-6-nitrobenzoic acid (Starting Material) B Urea, 135-140°C (Cyclization) A->B C 5-Nitroquinazoline-2,4-dione (Intermediate) B->C D POCl3 + DIPEA 1. <25°C (Phosphorylation) 2. 70-90°C (Chlorination) C->D E 2,4-Dichloro-5-nitroquinazoline (Target Product) D->E

Reaction pathway for the synthesis of 2,4-dichloro-5-nitroquinazoline.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my POCl3 chlorination of 5-nitroquinazoline-2,4-dione result in black tar and yields below 30%? Causality: The conversion of quinazolinediones to chloroquinazolines using phosphorus oxychloride (POCl₃) is not a single-step concerted reaction. It occurs in two distinct mechanistic stages: phosphorylation and chlorination[1]. If you mix POCl₃, base, and the dione and immediately heat the vessel to reflux (a common laboratory error), the unreacted dione nucleophilically attacks the highly reactive (O)-phosphorylated intermediate. This forms a stable "pseudodimer" that rapidly degrades into intractable polymeric tar at elevated temperatures[1]. Solution: Implement strict temperature staging. Conduct the initial phosphorylation at <25 °C. Once complete, heat to 70–90 °C to drive the chloride displacement[1].

POCl3Mechanism Dione 5-Nitroquinazoline-2,4-dione Base Add POCl3 + DIPEA Maintain T < 25°C Dione->Base Phos (O)-Phosphorylated Intermediates (Stable at < 25°C) Base->Phos Side Pseudodimer Formation (Prevented by strict T < 25°C) Base->Side If heated prematurely Heat Heat to 70-90°C (Chloride nucleophilic attack) Phos->Heat Product 2,4-Dichloro-5-nitroquinazoline Heat->Product

Mechanistic workflow of temperature-controlled POCl3 chlorination.

Q2: Which base additive should I use to optimize the chlorination yield? Causality: The reaction requires a base (pKa > 9) to deprotonate the quinazolinedione, facilitating the initial O-phosphorylation[1]. While catalytic DMF (Vilsmeier-Haack type activation) is common in literature, stoichiometric organic bases provide cleaner profiles for electron-deficient substrates like the 5-nitro derivative.

Base AdditiveAqueous pKaYield ImpactImpurity ProfileOperational Notes
N,N-Diisopropylethylamine (DIPEA) ~10.5High (>85%) Clean; completely suppresses dimers at <25 °C.Preferred. Easy removal during workup; optimal basicity[1].
N,N-Dimethylaniline (DMA) ~5.1Moderate (60-75%)Moderate; some tarring observed.Classic choice, but high boiling point complicates purification[2].
N,N-Dimethylformamide (DMF) N/A (Catalyst)Low-ModerateHigh dimer/tar formation.Vilsmeier-Haack activation is often too harsh for electron-deficient diones.

Q3: How can I reliably monitor the reaction completion? Standard LC-MS shows starting material even when the reaction is done. Causality: 2,4-Dichloro-5-nitroquinazoline is highly electrophilic and hydrolytically unstable. When you sample the reaction and dilute it in aqueous LC-MS mobile phases, the chloro groups (especially at the highly reactive 4-position) rapidly hydrolyze back to the quinazolinedione. This creates a false negative for reaction progress. Solution: Use a chemical quench. Dilute your analytical aliquot into a solution of excess pyrrolidine in dry THF. This instantly converts the dichloro product into a stable bis-pyrrolidinyl derivative, which can be accurately quantified by LC-MS without degradation[1].

Q4: What is the safest and highest-yielding method to quench the bulk reaction? Causality: Excess POCl₃ must be destroyed, but exothermic quenching will heat the localized aqueous environment, causing rapid hydrolysis of your newly formed product. Solution: Use a "reverse quench." Slowly pour the reaction mixture into a large excess of vigorously stirred crushed ice (not just cold water) to maintain the internal temperature below 10 °C. Extract immediately into a cold organic solvent (e.g., DCM) to partition the product away from the acidic aqueous phase[2].

Optimized Standard Operating Procedure (SOP)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Step 1: Synthesis of 5-Nitroquinazoline-2,4-dione
  • Reaction: In a 1 L round-bottom flask equipped with a mechanical stirrer, combine 2-amino-6-nitrobenzoic acid (50 g, 0.27 mol) and urea (81 g, 1.35 mol, 5.0 eq).

  • Heating: Heat the neat mixture to 135–140 °C using an air condenser for 3 hours. The mixture will melt and then resolidify as the cyclization proceeds[3].

  • Workup: Cool the flask to ~90 °C, then cautiously pour the semi-solid melt into 500 mL of vigorously stirred crushed ice. Stir for 30 minutes. Filter the resulting precipitate through a Büchner funnel, wash sequentially with cold water (3 × 100 mL) and cold ethanol (50 mL). Dry under vacuum over P₂O₅ for 24 hours.

  • Validation Checkpoint 1: Dissolve a 5 mg sample in DMSO-d6. ¹H-NMR must show the disappearance of the primary amine protons (~6-7 ppm) and the appearance of two distinct broad singlets (NH) in the downfield region (>11 ppm), confirming dione formation.

Step 2: Temperature-Controlled Chlorination
  • Preparation: Suspend 5-nitroquinazoline-2,4-dione (20 g, 0.096 mol) in anhydrous anisole or chlorobenzene (140 mL). Add DIPEA (31.5 mL, 0.18 mol, ~1.9 eq) and cool the slurry to 10 °C under nitrogen[1].

  • Phosphorylation (Strict Temperature Control): Add POCl₃ (27 mL, 0.29 mol, 3.0 eq) dropwise over 45 minutes. Critical: Maintain the internal temperature strictly below 25 °C during the addition to ensure complete O-phosphorylation without pseudodimerization[1]. Stir the mixture at 20 °C for 1 hour.

  • Chlorination: Gradually heat the reaction to 85 °C and hold for 3 hours to drive the nucleophilic chloride attack[1].

  • Validation Checkpoint 2: Remove a 10 µL aliquot and quench into 1 mL of a 10% pyrrolidine in THF solution. Analyze via LC-MS. The presence of the bis-pyrrolidinyl adduct (m/z ~ 314) with <2% starting material confirms completion. Do not use direct aqueous LC-MS.

  • Reverse Quench & Extraction: Cool the reaction mixture to 10 °C. Slowly pour the mixture into 1 L of vigorously stirred crushed ice (maintain internal temp < 10 °C). Extract immediately with cold dichloromethane (3 × 200 mL)[2]. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target 2,4-dichloro-5-nitroquinazoline.

Sources

Optimization

Technical Support Center: Quinazoline Functionalization &amp; Regioselectivity

Welcome to the Application Scientist Support Center for heterocyclic chemistry. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for heterocyclic chemistry. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and α-adrenergic blockers (e.g., prazosin).

However, functionalizing this heterocycle presents significant regioselectivity challenges due to the presence of multiple electrophilic sites (C2, C4) and unactivated C-H bonds. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your syntheses.

Nucleophilic Aromatic Substitution (SNAr)

Q: When reacting 2,4-dichloroquinazoline with an amine, I am observing a mixture of C2/C4 isomers or over-substitution. How do I strictly isolate the 4-amino-2-chloroquinazoline product?

The Causality: The regioselectivity of SNAr on 2,4-dichloroquinazoline is governed by kinetic vs. thermodynamic control. Density Functional Theory (DFT) calculations confirm that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for nucleophilic attack compared to C2[1]. The adjacent nitrogen atoms and the fused benzene ring stabilize the Meisenheimer intermediate at C4 more effectively. However, if the reaction temperature exceeds 40 °C or an excess of the nucleophile is present, the thermodynamic driving force leads to secondary SNAr at the C2 position, resulting in 2,4-diaminoquinazolines.

SNAr_Workflow A 2,4-Dichloroquinazoline B Amine (1.0 equiv) 0-25 °C A->B Kinetic Control D Amine (Excess) 80-120 °C A->D Thermodynamic Control C 2-Chloro-4-aminoquinazoline (Major Product) B->C High LUMO at C4 C->D C2 Activation E 2,4-Diaminoquinazoline (Over-substitution) D->E Loss of Selectivity

Kinetic vs. thermodynamic control in SNAr of 2,4-dichloroquinazoline.

Self-Validating Protocol: C4-Selective SNAr

  • Initiation: Dissolve 2,4-dichloroquinazoline (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous THF or DMF) and cool to 0 °C in an ice bath.

  • Addition: Add the amine nucleophile (1.05 equiv) dropwise. Follow immediately with a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) to neutralize the generated HCl.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) for 2–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The C4-substituted product will typically run lower than the starting material but higher than the highly polar diamino byproduct.

  • Workup: Quench with cold water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Validation Checkpoint 2 (NMR): Run 2D-NMR (HMBC). The introduced C4-amino protons will show a strong ³J correlation to the C4a bridgehead carbon, definitively confirming C4-regioselectivity[1].

Q: I need to functionalize the C2 position with a nucleophile, but C4 is always more reactive. How can I achieve C2-selectivity?

The Causality: Direct SNAr at C2 requires masking or blocking the highly electrophilic C4 position. A recent and highly effective strategy utilizes the "sulfonyl group dance" driven by an azide-tetrazole tautomeric equilibrium[2]. By converting the C4 position to an azide, it exists predominantly as a tetrazole fused to the quinazoline core. This temporarily neutralizes the electrophilicity at C4, allowing highly selective SNAr displacement of a sulfonyl leaving group at the C2 position.

Transition-Metal Catalyzed Cross-Coupling

Q: How do I control the regioselectivity in Suzuki-Miyaura cross-coupling of polyhalogenated quinazolines?

The Causality: In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) occurs preferentially at the most electron-deficient and sterically accessible carbon-halogen bond. For 2,4-dichloroquinazoline, oxidative addition is kinetically favored at C4[3]. For more complex substrates like 2,4,7-trichloroquinazoline, the established hierarchy of reactivity is C4 > C7 > C2[4]. To achieve full functionalization, you must perform sequential, temperature-differentiated couplings.

Self-Validating Protocol: Sequential One-Pot Bis-Suzuki Coupling

  • C4-Coupling: Combine 2,4-dichloroquinazoline (1.0 equiv), Arylboronic Acid A (1.05 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in 1,4-dioxane/H₂O (4:1). Stir at 60 °C for 4 hours.

  • Validation Checkpoint 1: Take an aliquot for LC-MS. You should observe the mass corresponding to the mono-arylated 2-chloro-4-arylquinazoline intermediate.

  • C2-Coupling: Without isolating, add Arylboronic Acid B (1.2 equiv) and additional K₂CO₃ (1.5 equiv). Elevate the temperature to 100 °C (or use microwave irradiation at 120 °C) for 6 hours[3].

  • Validation Checkpoint 2: Purify via column chromatography. Confirm the distinct chemical shifts of the two different aryl groups via ¹H-NMR and ¹³C-NMR.

Direct C-H Functionalization

Q: Can I directly functionalize the quinazolinone core without relying on pre-halogenated starting materials?

The Causality: Yes, through transition-metal catalyzed C-H activation. The inherent amide moiety of the quinazolinone core acts as an excellent directing group. It coordinates to a Ruthenium(II) catalyst, facilitating an acetate-assisted concerted metalation-deprotonation (CMD) step. This forms a rigid, five-membered ruthenacycle that selectively activates the ortho C-H bond (the C5 position)[5].

CH_Activation A Quinazolinone (Directing Group) B [Ru(p-cymene)Cl2]2 A->B Coordination C Ruthenacycle Intermediate B->C C5-H Cleavage D Alkyne Insertion C->D Migratory Insertion E Reductive Elimination D->E Trans-alkene Formation E->B Catalyst Regeneration F C5-Alkenylated Quinazolinone E->F Product Release

Ruthenium-catalyzed amide-directed C5-H alkenylation pathway of quinazolinones.

Self-Validating Protocol: Ru-Catalyzed C5-H Alkenylation

  • Setup: In a Schlenk tube, combine unmasked quinazolinone (1.0 equiv), terminal alkyne (1.5 equiv),[Ru(p-cymene)Cl₂]₂ (5 mol %), and Cu(OAc)₂ (2.0 equiv, acting as the oxidant)[5].

  • Degassing: Add anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can degrade the active catalyst.

  • Reaction: Seal the tube and heat at 100 °C for 16 hours under a nitrogen atmosphere.

  • Validation Checkpoint (NMR): After filtration through Celite and concentration, check the crude ¹H-NMR. The disappearance of the C5-proton doublet and the appearance of two new vinylic protons with a coupling constant of J ≈ 16 Hz confirms the selective formation of the trans-alkenylated product[5].

Quantitative Data: Comparative Regioselectivity

The following table summarizes the expected regiochemical outcomes and typical yields based on the functionalization strategies discussed above.

Functionalization TypeSubstrateReagents / CatalystPrimary Reactive SiteTypical YieldReference
SNAr (Kinetic) 2,4-DichloroquinazolinePrimary/Secondary Amines, 25 °CC4 85–95%[[1]]()
SNAr (Masked) 4-Azido-2-sulfonylquinazolineAmines, CHCl₃, 25 °CC2 70–90%2
Suzuki Cross-Coupling 2,4-DichloroquinazolineArylboronic acid, Pd(PPh₃)₄, 60 °CC4 75–88%3
Suzuki Cross-Coupling 2,4,7-TrichloroquinazolineArylboronic acid, Pd(PPh₃)₄C4 > C7 > C2 65–80%4
C-H Alkenylation QuinazolinoneTerminal Alkyne,[Ru(p-cymene)Cl₂]₂C5 60–85%5

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: Beilstein Journals URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PMC / NIH URL: [Link]

  • Title: Ruthenium-Catalyzed Regioselective Alkenylation/Tandem Hydroamidative Cyclization of Unmasked Quinazolinones Using Terminal Alkynes Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Part 1: Mechanistic Grounding – The "Why" Behind the Side Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Nucleophilic Aromatic Substitution (SNAr) reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Nucleophilic Aromatic Substitution (SNAr) reactions. While SNAr is a foundational transformation in medicinal chemistry and drug development, it is notoriously prone to side reactions if the underlying physical organic chemistry is ignored.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common SNAr side products, establish self-validating experimental protocols, and provide you with the mechanistic insights needed to design robust, scalable reactions.

To control side products, we must first respect the mechanism. Unlike SN​2 reactions, SNAr proceeds via a two-step addition-elimination pathway. The rate-determining step is almost always the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized carbanion known as the Meisenheimer complex 1.

Because the transition state requires the buildup of negative charge, the aromatic ring must be heavily activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. When this electronic demand is not perfectly met, the reaction stalls, and the harsh conditions (high heat, strong bases) invite side reactions.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 (Attack) Reactants->TS1 Rate Determining Meisenheimer Meisenheimer Complex (Carbanion) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Product Substituted Product + Halide TS2->Product Fast

Addition-elimination mechanism of SNAr via the Meisenheimer complex.

Part 2: Quantitative Analysis – The "Element Effect"

A major source of side products is selecting the wrong leaving group. In SN​2 chemistry, polarizability dictates leaving group ability ( I>Br>Cl>F ). In SNAr, this order is completely inverted. The extreme electronegativity of fluorine creates a highly electrophilic ipso-carbon, drastically lowering the activation energy for the rate-determining nucleophilic attack 2.

Table 1: Leaving Group Reactivity vs. Side Product Risk

Leaving GroupRelative SNAr ReactivityElectronegativity (Pauling)Primary Side Product RiskMitigation Strategy
-F Very High (~3300x vs I)3.98Hydrolysis (highly electrophilic ipso-carbon)Strict anhydrous conditions; dry solvents
-Cl Moderate (1x)3.16Sluggish reaction leading to solvent degradationIncrease temp; consider switching to -F
-Br Moderate (~0.8x)2.96Competing Buchwald-Hartwig (if Pd present)Ensure strictly metal-free conditions
-I Low (~0.3x)2.66Dehalogenation / ReductionAvoid SNAr; use cross-coupling instead

Part 3: Deep-Dive Troubleshooting FAQs

Q1: Why am I seeing a phenol derivative instead of my desired aminated/alkoxylated product? Causality: You are observing hydrolysis. Water is acting as a competing nucleophile. Because the ipso-carbon is highly activated (especially if your leaving group is fluorine), even trace moisture in hygroscopic solvents like DMSO or DMF will outcompete your intended nucleophile 3. Solution: Switch to rigorously anhydrous solvents, dry your nucleophile salt under vacuum, and run the reaction under a strict inert atmosphere.

Q2: My LC-MS shows a mass shift corresponding to the addition of a dimethylamine group (+44 Da). Where did this come from? Causality: You are likely using N,N-dimethylformamide (DMF) as your solvent in the presence of a strong base and elevated temperatures. DMF decomposes under these conditions to yield dimethylamine and carbon monoxide. The liberated dimethylamine is a potent nucleophile and will readily participate in the SNAr reaction, outcompeting weaker, sterically hindered nucleophiles 3. Solution: Switch to a more thermally and base-stable polar aprotic solvent like DMSO or NMP, or adopt the aqueous HPMC protocol described in Part 4.

Q3: I am getting a mixture of regioisomers, but my starting material only had one leaving group. What is happening? Causality: You are likely triggering a Smiles Rearrangement . This is an intramolecular SNAr side reaction where a heteroatom nucleophile (often an amine or alcohol) attacks the ipso position of an already substituted aromatic ring, leading to the migration of the aryl group 4. This typically occurs when the initial SNAr product contains an acidic proton and is subjected to prolonged basic conditions 5. Solution: Lower the reaction temperature, use a weaker base to prevent deprotonation of the intermediate, or protect the heteroatom immediately after the initial substitution.

Q4: How do I prevent di-substitution on an aromatic ring with multiple leaving groups? Causality: If the first SNAr reaction does not significantly deactivate the ring (i.e., the incoming nucleophile is not strongly electron-donating), the second leaving group remains susceptible to attack 6. Solution: Exploit kinetic control. Lower the reaction temperature, use strictly 1.0 equivalent of the nucleophile, and add the nucleophile dropwise to a dilute solution of the electrophile.

Troubleshooting_Tree Start Identify Side Product Hydrolysis Phenol Derivative (Hydrolysis) Start->Hydrolysis Dimethylamine Dimethylamine Adduct (Solvent Reaction) Start->Dimethylamine Disubstitution Di-substitution (Over-reaction) Start->Disubstitution Smiles Unexpected Regioisomer (Smiles Rearrangement) Start->Smiles Sol1 Use rigorously anhydrous conditions & dry solvents Hydrolysis->Sol1 Sol2 Switch from DMF to DMSO, NMP, or H2O/HPMC Dimethylamine->Sol2 Sol3 Control stoichiometry (1.0 eq) & lower temperature Disubstitution->Sol3 Sol4 Modify nucleophile pKa or use sterically hindered base Smiles->Sol4

Decision tree for identifying and resolving common SNAr side products.

Part 4: Self-Validating Experimental Protocols

To ensure a self-validating system, every protocol must include built-in quality control checks to confirm causality between the intervention and the result.

Protocol A: Standard Anhydrous SNAr (Minimizing Hydrolysis and Solvent Adducts)

Objective: Achieve kinetic control to prevent di-substitution and hydrolysis 6.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N2​ ).

  • Reagent Loading: Add the aryl halide (1.0 equiv) and the nucleophile (1.05 equiv). Causality Check: Keeping the nucleophile stoichiometry near 1.0 prevents over-substitution.

  • Solvent Addition: Add anhydrous DMSO or NMP (0.1 - 0.5 M). Causality Check: Avoiding DMF when using strong bases prevents dimethylamine adduct formation.

  • Base Addition: Add a non-nucleophilic base (e.g., K2​CO3​ or DIPEA, 1.5 equiv).

  • Reaction & Monitoring: Heat to 80 °C. Take aliquots at 1h, 3h, and 6h for LC-MS. Validation: If starting material persists but side products emerge, the ring is insufficiently activated, and a stronger EWG or a fluoro-substituted analog is required.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer 3x with brine to remove the polar aprotic solvent. Dry over Na2​SO4​ and concentrate.

Protocol B: Sustainable Aqueous SNAr (Minimizing Organic Solvent Waste)

Objective: Perform SNAr in water using Hydroxypropyl Methylcellulose (HPMC) to avoid toxic dipolar-aprotic solvents and their associated side reactions 7.

  • Preparation: In a standard reaction vial, add the aryl halide (1.0 equiv) and nucleophile (1.0 equiv).

  • Aqueous Matrix: Add a 2 wt% aqueous solution of HPMC. Causality Check: HPMC creates hydrophobic pockets in water, solubilizing the organic reactants and facilitating the transition state without the need for organic solvents.

  • Base Addition: Add a mild inorganic base (e.g., NaHCO3​ , 1.5 equiv).

  • Reaction: Stir vigorously at room temperature to 50 °C. Validation: Monitor via TLC. The mild conditions inherently suppress thermal degradation side products and Smiles rearrangements.

  • Workup: Extract directly with a minimal amount of green solvent (e.g., EtOAc or 2-MeTHF). The aqueous HPMC layer can often be recycled for subsequent runs.

References

  • Source: National Institutes of Health (nih.gov)
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)
  • Nucleophilic aromatic substitution Source: Wikipedia URL
  • The Smiles and Related Rearrangements of Aromatic Systems Source: ResearchGate URL
  • Source: d-nb.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr)
  • The Truce–Smiles rearrangement and related reactions: a review Source: Canadian Science Publishing URL

Sources

Optimization

Optimizing temperature and time for 2,4-Dichloro-5-nitroquinazoline amination

Welcome to the technical support center for the amination of 2,4-dichloro-5-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of 2,4-dichloro-5-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and answer frequently asked questions related to this critical synthetic transformation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's principles, selectivity, and conditions.

Q1: Why is the amination of 2,4-dichloro-5-nitroquinazoline regioselective for the C4 position?

A: The high regioselectivity for the C4 position is a classic example of Nucleophilic Aromatic Substitution (SNAr) influenced by the electronic properties of the quinazoline ring system.[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitro group at the C5 position strongly stabilizes this intermediate through resonance, but its stabilizing effect is much more pronounced for nucleophilic attack at the C4 (para) position than at the C2 (ortho) position.[4][5][6] This preferential stabilization lowers the activation energy for the C4 substitution pathway, making it the kinetically favored product. While theoretical calculations may show the C2 carbon as more electron-deficient, the stability of the reaction intermediate is the determining factor for the observed regioselectivity in the SNAr mechanism.[1]

Q2: What is the role of the nitro group at the C5 position?

A: The nitro group is a powerful electron-withdrawing group that "activates" the aromatic ring for nucleophilic attack.[3][4][7] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[6] The nitro group pulls electron density out of the quinazoline ring system, making the carbons bonded to the chlorine atoms (C2 and C4) more electrophilic and susceptible to attack by an amine nucleophile. This activation is crucial for the reaction to proceed under reasonably mild conditions.[5]

Q3: Why does the first amination often proceed at a lower temperature (e.g., 0 °C to room temperature), while the second amination requires significantly higher temperatures?

A: This is due to the change in the electronic nature of the substrate after the first substitution. The initial substrate, 2,4-dichloro-5-nitroquinazoline, is highly activated by two chlorine atoms and one nitro group. After the first amine substitutes the highly reactive C4-chloro group, it introduces an electron-donating amino group onto the ring. This new group pushes electron density back into the quinazoline system, partially deactivating it towards further nucleophilic substitution. Consequently, replacing the second chlorine at the C2 position requires more energy, which is supplied by increasing the reaction temperature, often to reflux conditions.[8]

Q4: Which solvents are most suitable for this reaction?

A: The choice of solvent is critical and can influence reaction rates and outcomes.[9] Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex and often have a high enough boiling point for the second substitution step. Commonly used solvents include:

  • Dioxane: A very common choice, offering good solubility for many reactants.[8][10]

  • Ethanol (EtOH) or Isopropanol (IPA): Polar protic solvents that can also be effective, particularly for the first, more facile substitution.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can accelerate SNAr reactions but may require more rigorous purification to remove.[11]

  • Acetonitrile (ACN): Another effective polar aprotic solvent.

The optimal solvent depends on the specific amine and the temperature required. For sequential aminations, a solvent with a boiling point high enough to drive the second, more difficult substitution to completion is often chosen.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the amination of 2,4-dichloro-5-nitroquinazoline.

Issue 1: Low or No Yield of the Desired Mono-aminated Product (2-chloro-4-amino-5-nitroquinazoline)

Possible Cause Troubleshooting Steps & Explanation
Sub-optimal Temperature The C4 position is highly activated. The reaction is often exothermic. Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Running the reaction too hot initially can lead to side product formation or degradation. Monitor progress closely by Thin Layer Chromatography (TLC).[11]
Insufficient Reaction Time While the first amination is typically fast, it may not be instantaneous, especially with less nucleophilic amines (e.g., anilines). Solution: Monitor the reaction by TLC or LC-MS until the starting material (2,4-dichloro-5-nitroquinazoline) is consumed. Reaction times can range from a few hours to over 24 hours.[11]
Poor Reactant Quality Impurities in the starting material or amine can inhibit the reaction. Moisture can quench bases or react with the substrate. Solution: Ensure the 2,4-dichloro-5-nitroquinazoline is pure. Use a freshly opened or distilled amine. Ensure all solvents are anhydrous if using a strong base like NaH.
Incorrect Base An appropriate base is often needed to neutralize the HCl generated during the reaction. If the amine itself is not used in excess to act as the base, an external base is required. Solution: Add 1.1-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[12] For weakly basic amines, a stronger inorganic base like K₂CO₃ may be necessary.[9]

Issue 2: Formation of the Di-substituted Product (2,4-diamino-5-nitroquinazoline) When Only Mono-substitution is Desired

Possible Cause Troubleshooting Steps & Explanation
Reaction Temperature is Too High Elevated temperatures provide the necessary activation energy for the less favorable second substitution at the C2 position.[8] Solution: Maintain a low reaction temperature (0 °C to room temperature). Use an ice bath to control any exotherm.
Extended Reaction Time Leaving the reaction for an extended period after the starting material is consumed can allow the slower second substitution to occur. Solution: Monitor the reaction closely by TLC. Once the starting material has been fully converted to the mono-substituted product, proceed with the work-up immediately.
Excess Amine Using a large excess of the amine nucleophile can drive the reaction towards di-substitution by Le Châtelier's principle. Solution: Use only a slight excess of the amine (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting the second reaction.

Issue 3: Incomplete Conversion During the Second Amination (to form the 2,4-diamino product)

Possible Cause Troubleshooting Steps & Explanation
Insufficient Temperature or Time The C2 position is significantly less reactive after the C4 position has been aminated. Solution: Increase the reaction temperature, typically to the reflux temperature of the chosen solvent (e.g., ethanol, dioxane, or toluene).[11] Extend the reaction time and monitor by TLC until the mono-aminated intermediate is consumed. Microwave irradiation can also be a powerful tool to accelerate this step.[13]
Steric Hindrance A bulky amine may react slowly at the more sterically hindered C2 position. Solution: This may be an inherent limitation. Maximizing reaction time and temperature is the primary approach. Alternatively, a different synthetic route may be necessary.
Inappropriate Solvent The mono-aminated intermediate may precipitate out of the solvent at room temperature, effectively stopping the reaction. Solution: Choose a solvent that maintains the solubility of all reactants at the elevated temperature required for the second substitution (e.g., DMF, Dioxane).[9]
Visual Troubleshooting Flowchart

troubleshooting start Problem: Low Yield or Incomplete Reaction q_step Which Amination Step? start->q_step q_temp2 Is Temperature High Enough? (e.g., Reflux) q_step->q_temp2 Second Amination q_sm Are Starting Materials Pure & Dry? q_step->q_sm First Amination sol_temp2 Increase temperature to reflux. Consider microwave irradiation. q_temp2->sol_temp2 No q_time2 Is Reaction Time Sufficient? q_temp2->q_time2 Yes end_success Yield Improved sol_temp2->end_success sol_time2 Extend reaction time (24-48h). Monitor by TLC/LC-MS. q_time2->sol_time2 No q_time2->q_sm Yes sol_time2->end_success sol_sm Verify purity of quinazoline and amine. Use anhydrous solvents. q_sm->sol_sm No q_base Is the Base Correct/Sufficient? q_sm->q_base Yes sol_sm->end_success sol_base Add TEA/DIPEA (1.2 eq). Ensure proper neutralization of HCl. q_base->sol_base No q_base->end_success Yes sol_base->end_success

Caption: A flowchart for systematically troubleshooting amination reactions.

Experimental Protocols

This section provides a representative, self-validating protocol for the sequential amination of 2,4-dichloro-5-nitroquinazoline.

Protocol 1: Synthesis of 2-Chloro-5-nitro-N-propylquinazolin-4-amine

Objective: To perform a regioselective mono-amination at the C4 position.

Methodology:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitroquinazoline (1.0 eq, e.g., 2.44 g, 10 mmol) and a suitable solvent like ethanol or dioxane (40 mL).

  • Reaction Setup: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0 °C.

  • Nucleophile Addition: Slowly add propylamine (1.05 eq, 0.62 g, 10.5 mmol) dropwise over 10 minutes. The reaction mixture may turn into a clear solution and then a precipitate may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-6 hours.

  • Work-up: Once the reaction is complete, pour the mixture into cold water (200 mL).[13]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) and then a small amount of cold ethanol to remove any unreacted amine.

  • Purification: The crude product is often pure enough for the next step. If required, the product can be further purified by recrystallization from ethanol or by column chromatography.[13]

Visual Experimental Workflow

Caption: Step-by-step workflow for mono-amination of 2,4-dichloro-5-nitroquinazoline.

SNAr Mechanism and Regioselectivity

The diagram below illustrates why nucleophilic attack is favored at the C4 position. The resonance structures of the Meisenheimer intermediate show that attack at C4 allows the negative charge to be delocalized onto one of the pyrimidine nitrogens and, crucially, onto the oxygen atoms of the para-nitro group, providing significant stabilization.

SNAr_Mechanism sub C4-Cl N C2-Cl N Nitro Group (C5) 2,4-Dichloro-5-nitroquinazoline meisenheimer Meisenheimer Complex (Intermediate) Negative charge delocalized onto N3 and Nitro Group Highly Stabilized sub:c4->meisenheimer Attack at C4 nuc R-NH₂ (Amine) product C4-NHR N C2-Cl N Nitro Group (C5) 4-Amino-2-chloro-5-nitroquinazoline meisenheimer->product Loss of Cl⁻ hcl HCl

Caption: Simplified SNAr mechanism highlighting C4 selectivity.

References

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of amination of quinazoline 1a. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • García-Jacas, C. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 6021. Retrieved from [Link]

  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-8. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(5), 6080-6088. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, July 31). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]

  • Morales-Lozano, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1884-1905. Retrieved from [Link]

  • Manohar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 535. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Quinazoline Derivatives

Welcome to the technical support center for the purification of polar quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a Senior Application Scientist, I've compiled this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Polarity Predicament of Quinazolines

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. However, the very features that often make them effective—polar functional groups that interact with biological targets—also create significant hurdles during their purification. High polarity leads to issues such as poor retention in reversed-phase chromatography, strong adsorption or degradation on normal-phase silica, and difficulties in crystallization. This guide will address these common challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my polar quinazoline derivatives so difficult to purify by standard chromatography?

A1: The challenge with polar quinazoline derivatives stems from their inherent chemical nature. The presence of nitrogen atoms in the quinazoline core, along with polar substituents (e.g., -OH, -NH2, -COOH), makes these molecules highly water-soluble and capable of strong hydrogen bonding.[1] This leads to two primary problems in traditional chromatography:

  • In Reversed-Phase (RP) Chromatography: Polar compounds have a high affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and weak interaction with the non-polar stationary phase (like C18).[2] This results in little to no retention, causing the compound to elute at or near the solvent front, co-eluting with other polar impurities.[3]

  • In Normal-Phase (NP) Chromatography: The polar functional groups on your quinazoline derivative can interact very strongly with the highly polar silica gel stationary phase. This can lead to irreversible adsorption, streaking, or even on-column degradation, especially for basic nitrogen-containing compounds that can interact with acidic silanol groups on the silica surface.[4][5]

Q2: I see streaking and poor peak shape when running my basic quinazoline derivative on a silica gel column. What's happening and how can I fix it?

A2: Streaking of basic compounds on silica gel is a classic problem caused by strong, non-ideal interactions between the basic nitrogen atoms of your quinazoline and the acidic silanol groups (Si-OH) on the silica surface.[4] This leads to a non-uniform distribution of your compound as it moves through the column, resulting in tailed or streaked peaks.

Here are several effective strategies to mitigate this issue:

  • Use of a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols. Triethylamine (TEA) at 0.1-1% is a common and effective choice.[4] Ammonia in methanol can also be used.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica gel for basic compounds.[4]

  • Deactivation of Silica Gel: Before loading your sample, you can flush the packed silica gel column with a solvent system containing a base (e.g., 1-3% triethylamine in your eluent) to neutralize the active sites.[5]

Q3: My polar quinazoline derivative won't crystallize and keeps "oiling out." What should I do?

A3: "Oiling out" during crystallization is a common frustration when dealing with polar compounds. It typically occurs when the compound is too soluble in the chosen solvent, even at low temperatures, or when impurities are present that inhibit crystal lattice formation.

Here are some troubleshooting steps:

  • Solvent System Optimization:

    • For polar oils: Try a binary solvent system with two miscible polar solvents of differing polarity, such as ethanol/water or acetone/water. Dissolve the oil in the more soluble solvent and slowly add the less soluble one (the anti-solvent) until turbidity persists.[6]

    • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization.

  • Salt Formation: Since quinazolines are basic, converting them to a salt can significantly improve their crystallinity.[6] This is a robust method for both purification and obtaining a solid product. Hydrochloride (HCl) and picrate salts are commonly used.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification workflow.

Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor or No Retention in Reversed-Phase HPLC The compound is too polar for the C18 stationary phase.1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is designed for polar compounds.[7] 2. Use a Polar-Embedded or Polar-Endcapped RP Column: These columns offer better retention for polar analytes. 3. Employ Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to increase the hydrophobicity of your charged quinazoline derivative.[8] 4. Adjust Mobile Phase pH: For basic quinazolines, lowering the pH will protonate the molecule, which can sometimes improve retention on certain RP columns.[4]
Compound is Unstable on Silica Gel The acidic nature of silica gel is causing degradation of your quinazoline derivative.1. Deactivate the Silica Gel: Flush the column with a solvent containing 1-3% triethylamine before loading your sample.[5] 2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or consider reversed-phase flash chromatography.[4]
Co-elution with a Major Impurity The chosen solvent system lacks the necessary selectivity.1. Optimize the Solvent System: Experiment with different solvent systems on TLC to improve separation (ΔRf > 0.1). 2. Consider a Different Chromatographic Mode: If inseparable in normal phase, try reversed-phase or HILIC, as the elution order may be different.
Product Precipitation on the Column Low solubility of the compound in the chromatography solvents.1. Pre-adsorb onto Silica: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[5] 2. Choose a More Solubilizing Mobile Phase: Ensure your compound is fully soluble in the initial mobile phase conditions.
Post-Purification Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Residual High-Boiling Polar Solvents (DMF/DMSO) These solvents are difficult to remove by standard rotary evaporation due to their high boiling points.1. Aqueous Washes: Dilute the reaction mixture with a large volume of water and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers several times with water or brine.[9] 2. Azeotropic Removal (for DMF): Co-evaporate with a solvent like toluene or heptane under reduced pressure.[10] 3. Lyophilization (Freeze-Drying): If your compound is stable, freeze-drying can effectively remove residual water and other volatile impurities.[11]
Low Recovery After Purification Product loss during work-up, irreversible adsorption on the column, or degradation.1. Check pH during Extraction: Ensure the pH of the aqueous layer is appropriate to keep your quinazoline derivative in the organic phase.[5] 2. Test for Stability on Silica: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[4] 3. Perform Multiple Extractions: Use several smaller volume extractions rather than one large one to maximize recovery.

Detailed Experimental Protocols

Protocol 1: Purification of a Polar Basic Quinazoline Derivative using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for very polar compounds.[12] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous buffer.[12]

1. Column Selection:

  • Start with a silica or an amine-based HILIC column.

2. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid or 10 mM ammonium formate (the buffer helps to improve peak shape).

3. Gradient Elution:

  • Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-1 min: 95% A

    • 1-10 min: Gradient to 60% A

    • 10-12 min: Hold at 60% A

    • 12-13 min: Return to 95% A

    • 13-18 min: Re-equilibration at 95% A

4. Sample Preparation:

  • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. A mixture of acetonitrile and water is often a good choice.

5. Key Considerations:

  • Equilibration is Critical: HILIC columns require longer equilibration times than C18 columns. Ensure the column is well-equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times.

  • Solvent Strength: In HILIC, water is the strong eluting solvent.[3]

Protocol 2: Removal of DMF/DMSO by Aqueous Extraction

This protocol is effective for removing residual high-boiling polar solvents from your reaction mixture.[9][13]

1. Initial Quench and Dilution:

  • Quench your reaction as appropriate.

  • Dilute the reaction mixture with a large volume of water (at least 10-20 times the volume of DMF/DMSO).

2. Extraction:

  • Transfer the diluted mixture to a separatory funnel.

  • Extract with an organic solvent in which your product is soluble but DMF/DMSO are less so (e.g., ethyl acetate, diethyl ether). Perform at least three extractions.

3. Washing the Organic Layer:

  • Combine the organic extracts.

  • Wash the combined organic layer multiple times with water (3-5 times).

  • Follow with a brine wash to help break any emulsions and remove residual water.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

5. Verification of Removal:

  • Check for the absence of DMF or DMSO in your final product by 1H NMR spectroscopy.

Protocol 3: Crystallization of a Polar Quinazoline via Salt Formation

If your polar quinazoline derivative is an oil or difficult to crystallize, forming a salt can be an effective strategy.[6]

1. Dissolution:

  • Dissolve your purified, oily quinazoline derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

2. Acid Addition:

  • To this solution, add a solution of the desired acid (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring.

3. Precipitation and Isolation:

  • The salt will often precipitate out of the solution. If not, you may need to cool the solution in an ice bath or add an anti-solvent.

  • Collect the crystalline salt by vacuum filtration.

4. Washing and Drying:

  • Wash the crystals with a small amount of the cold solvent to remove any surface impurities.

  • Dry the crystals thoroughly under vacuum.

Visualizations

Workflow for Selecting a Purification Method

purification_workflow start Crude Polar Quinazoline Derivative tlc_screen TLC Screening (Normal & Reversed Phase) start->tlc_screen decision_np Good Separation on NP-TLC? tlc_screen->decision_np decision_rp Good Retention on RP-TLC? decision_np->decision_rp No flash_np Normal Phase Flash Chromatography decision_np->flash_np Yes flash_rp Reversed Phase Flash Chromatography decision_rp->flash_rp Yes hilic Consider HILIC decision_rp->hilic No crystallization Crystallization / Salt Formation flash_np->crystallization flash_rp->crystallization sfc Consider SFC for Fast, Green Purification hilic->sfc sfc->crystallization pure_product Pure Product crystallization->pure_product

Caption: Decision workflow for selecting an appropriate purification method.

Troubleshooting Reversed-Phase Chromatography

rp_troubleshooting start Poor Retention in RP-HPLC check_ph Is Mobile Phase pH Optimized? start->check_ph check_column Using a Polar- Compatible RP Column? check_ph->check_column Yes use_ion_pair Use Ion-Pairing Reagent check_ph->use_ion_pair No use_hilic Switch to HILIC check_column->use_hilic No check_column->use_ion_pair Yes

Sources

Optimization

Technical Support Center: Quinazoline Functionalization &amp; C4 Electrophilicity

Welcome to the Advanced Technical Support Center for quinazoline chemistry. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the 2,4-dichloroquinazoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinazoline chemistry. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the 2,4-dichloroquinazoline scaffold. Below, you will find causal explanations of regioselectivity, troubleshooting guides for common synthetic bottlenecks, and self-validating protocols for enhancing C4 electrophilicity.

Part 1: Theoretical Foundations (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline inherently more electrophilic than C2, and when is artificial enhancement necessary? A: The intrinsic regioselectivity of 2,4-dichloroquinazoline is governed by molecular orbital distribution.1 reveal that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at the C4 carbon compared to C2[1]. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by the adjacent electronegative N3 atom and the extended conjugation of the fused benzene ring.

However, artificial enhancement of C4 is required when utilizing weak nucleophiles (e.g., electron-deficient anilines, sterically hindered amines, or weak oxygen/sulfur nucleophiles). These nucleophiles lack the HOMO energy required to overcome the activation barrier of the C4-Cl bond under standard conditions, leading to sluggish reactions or degradation.

Q2: How do organocatalysts like DMAP or DABCO enhance C4 electrophilicity? A: DMAP (4-Dimethylaminopyridine) and DABCO act via nucleophilic catalysis. Because DMAP is highly nucleophilic and sterically unhindered, it rapidly attacks the C4 position, displacing the chloride ion to form a quaternary C4-pyridinium salt. This intermediate is exponentially more electrophilic than the starting material because the leaving group is now a neutral, highly stable DMAP molecule rather than a chloride ion. This for the incoming weak nucleophile, allowing the SNAr reaction to proceed rapidly at room temperature.

Q3: Can Lewis acids be used to achieve the same effect? A: Yes. 2 such as ZnCl₂ or Sc(OTf)₃ coordinate to the quinazoline ring nitrogens (preferentially N1 and N3)[2]. This coordination withdraws electron density from the quinazoline core, further lowering the LUMO energy at C4 and making it highly susceptible to nucleophilic attack.

Part 2: Troubleshooting Guide & Logical Workflows

Issue 1: Formation of 2-chloro-4(3H)-quinazolinone (Hydrolysis)

  • Causality: The C4-Cl bond is highly susceptible to nucleophilic attack by water. If your reaction utilizes aqueous bases (common in Suzuki-Miyaura cross-couplings) or wet solvents, hydroxide ions will outcompete your desired nucleophile, leading to3[3].

  • Solution: Switch to strictly anhydrous conditions. Use non-aqueous bases (e.g., Cs₂CO₃ or K₃PO₄ in anhydrous dioxane/DMF) and ensure all reagents are rigorously dried.

Issue 2: Loss of Regioselectivity (2,4-Disubstitution)

  • Causality: Over-reaction occurs when the kinetic differentiation between C4 and C2 is overridden by harsh thermodynamic conditions. While C4 is kinetically favored, 3 (excess nucleophile, temperatures >80 °C) provide enough energy to overcome the higher activation barrier at C2[3].

  • Solution: Lower the reaction temperature (0 °C to 25 °C) and strictly limit the nucleophile stoichiometry to 1.0 - 1.05 equivalents.

Quantitative Data: Activation Strategy Comparison
Activation StrategyNucleophile TypeCatalyst / AdditiveTemp (°C)Time (h)C4-Mono Yield (%)C2,C4-Di Yield (%)
Uncatalyzed (Standard)Aliphatic Amine (Strong)None0 - 252> 90< 5
Uncatalyzed (Standard)Deactivated Aniline (Weak)None80 (Reflux)24< 20Trace
Lewis Acid CatalysisDeactivated Aniline (Weak)ZnCl₂ (20 mol%)601260 - 70< 5
OrganocatalysisDeactivated Aniline (Weak)DMAP (10 mol%)252 - 485 - 95Not detected

Part 3: Self-Validating Experimental Protocol

DMAP-Catalyzed Regioselective C4-Amination with Weak Nucleophiles

This protocol utilizes DMAP to artificially enhance C4 electrophilicity, allowing for the coupling of highly deactivated anilines at room temperature while strictly avoiding C2-attack.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2,4-dichloroquinazoline (1.0 equiv, 1.0 mmol) and dissolve in 10 mL of anhydrous THF.

  • Catalyst Activation: Add DMAP (0.1 equiv, 0.1 mmol) to the stirring solution at room temperature.

  • Self-Validating Checkpoint: Do not proceed blindly. The formation of the highly electrophilic C4-pyridinium salt induces a transient yellowing of the solution. To rigorously validate, pull a 10 µL aliquot, quench in LC-MS grade MeOH, and run a rapid MS scan. You must observe the mass of the [M+DMAP]+ adduct. If this mass is absent, your DMAP is inactive (e.g., protonated by trace acid) or the quinazoline has degraded. Halt and correct the system.

  • Nucleophile Addition: Once the intermediate is confirmed, add the deactivated aniline (1.05 equiv, 1.05 mmol) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) to scavenge the generated HCl.

  • Reaction Monitoring: Stir at 25 °C. The enhanced electrophilicity allows completion within 2-4 hours. Monitor the disappearance of the [M+DMAP]+ adduct via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-chloro-4-aminoquinazoline derivative.

Part 4: Visualizations

Pathway A 2,4-Dichloroquinazoline (Starting Material) C C4-Pyridinium Intermediate (Highly Electrophilic) A->C Catalyst Attack B DMAP / DABCO (Nucleophilic Catalyst) B->C E 2-Chloro-4-aminoquinazoline (Target Product) C->E SNAr Displacement D Weak Nucleophile (e.g., Deactivated Aniline) D->E

Mechanistic pathway of organocatalyst-enhanced SNAr at the C4 position.

Troubleshooting Start Reaction Issue Identified Q1 Sluggish Reaction / No Conversion? Start->Q1 Q2 Formation of 2,4-Disubstituted Product? Start->Q2 Q3 Formation of Quinazolin-4(3H)-one? Start->Q3 Sol1 Enhance C4 Electrophilicity (Add DMAP or Lewis Acid) Q1->Sol1 Yes Sol2 Control Kinetics (Lower Temp, 1.0 eq Nuc) Q2->Sol2 Yes Sol3 Prevent Hydrolysis (Strictly Anhydrous Conditions) Q3->Sol3 Yes

Decision tree for troubleshooting C4 substitution in dichloroquinazolines.

References

  • Source: mdpi.
  • Source: benchchem.
  • Title: Around isocyanide reactivity: Development of ...
  • Source: chim.

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dichloro-5-nitroquinazoline

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,4-Dichloro-5-nitroquinazoline. This document provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,4-Dichloro-5-nitroquinazoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Introduction

2,4-Dichloro-5-nitroquinazoline is a key building block in the synthesis of a variety of biologically active compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. The presence of impurities can lead to side reactions, low yields, and difficulties in the purification of downstream products. This guide offers practical solutions to common purification challenges, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2,4-Dichloro-5-nitroquinazoline, providing potential causes and actionable solutions.

Issue 1: Persistent Yellow or Brown Coloration in the Final Product

Question: After synthesis and initial work-up, my 2,4-Dichloro-5-nitroquinazoline product is a yellow or brownish solid, not the expected pale-yellow crystals. How can I remove these colored impurities?

Answer:

Yellow to brown discoloration in crude 2,4-Dichloro-5-nitroquinazoline typically indicates the presence of residual starting materials, side-products from the chlorination reaction, or degradation products. The most common culprits are unreacted 5-nitroquinazoline-2,4(1H,3H)-dione and various hydrolysis byproducts.

Probable Causes & Solutions:

  • Incomplete Chlorination: The starting material, 5-nitroquinazoline-2,4(1H,3H)-dione, is often a colored solid. If the chlorination reaction with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is incomplete, the unreacted starting material will contaminate the product.[1]

    • Solution: Ensure the chlorination reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the amount of the chlorinating agent. A catalytic amount of N,N-dimethylformamide (DMF) can also facilitate the reaction.[1]

  • Hydrolysis Products: 2,4-Dichloro-5-nitroquinazoline is susceptible to hydrolysis, especially at the more reactive C4 position, which can form 2-chloro-5-nitro-4(3H)-quinazolinone.[2][3] This hydrolysis can occur during the work-up if the product is exposed to water or other nucleophiles for extended periods, particularly in the presence of a base.

    • Solution: During the work-up, pour the reaction mixture into crushed ice and water with vigorous stirring to rapidly precipitate the product and minimize contact time with the aqueous phase.[1] Wash the collected solid thoroughly with cold water until the filtrate is neutral to remove any acidic byproducts that could catalyze hydrolysis.[1]

  • Residual Chlorinating Agent: Trapped POCl₃ or its byproducts can lead to discoloration and decomposition over time.

    • Solution: After filtration, wash the crude product extensively with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize and remove residual acidic impurities. Follow this with a final wash with cold water.

Detailed Purification Protocol: Recrystallization

Recrystallization is a highly effective method for removing colored impurities and obtaining a high-purity product.[4]

ParameterRecommended Conditions
Solvent System A mixture of ethanol and water, or acetonitrile.
Procedure 1. Dissolve the crude product in a minimal amount of hot solvent. 2. If colored impurities persist, add a small amount of activated carbon and heat for a short period. 3. Hot filter the solution to remove the activated carbon and any insoluble impurities. 4. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 5. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Presence of Monochloro Impurities

Question: My analytical data (e.g., NMR, LC-MS) shows the presence of a significant amount of a monochloro-5-nitroquinazoline species alongside my desired 2,4-dichloro product. What is the likely identity of this impurity and how can I remove it?

Answer:

The most probable monochloro impurity is 2-chloro-5-nitro-4(3H)-quinazolinone , formed through the hydrolysis of the more reactive C4-chloro group.[2][3] Another possibility, though less common under standard chlorination conditions, is an incompletely reacted intermediate.

Probable Causes & Solutions:

  • Premature Work-up or Insufficient Chlorinating Agent: As with colored impurities, incomplete reaction is a primary cause.

    • Solution: Ensure complete conversion by monitoring the reaction with TLC. The starting dione and the final dichloro product should have significantly different Rf values.

  • Moisture Contamination: The chlorinating agents used (POCl₃, SOCl₂) are highly reactive with water. Any moisture in the reaction vessel or reagents will consume the chlorinating agent and can lead to the formation of hydrolysis byproducts.

    • Solution: Use oven-dried glassware and anhydrous reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Purification Strategy: Column Chromatography

When recrystallization is insufficient to separate the desired product from structurally similar impurities, column chromatography is the preferred method.[1][4][5]

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
Procedure 1. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. 2. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. 3. After evaporating the solvent, carefully load the dry sample onto the top of the column. 4. Elute the column with the solvent gradient, collecting fractions. 5. Monitor the fractions by TLC to identify those containing the pure product. 6. Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2,4-Dichloro-5-nitroquinazoline, and what are the common impurities associated with it?

A1: The most common synthesis involves a two-step process:

  • Cyclization: 2-Amino-4-nitrobenzoic acid is reacted with a source of urea, such as sodium cyanate, to form 7-nitroquinazoline-2,4(1H,3H)-dione.[1] Note that the numbering of the nitro group changes based on the starting material. When starting from 2-amino-4-nitrobenzoic acid, the product is 7-nitroquinazoline-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,4-dichloro-7-nitroquinazoline.[1]

Common impurities include:

  • Unreacted starting materials: 2-Amino-4-nitrobenzoic acid or 7-nitroquinazoline-2,4(1H,3H)-dione.

  • Hydrolysis products: Primarily 2-chloro-7-nitro-4(3H)-quinazolinone due to the high reactivity of the C4-chloro group with water.[2][3]

  • Over-reaction/Side-reaction products: Depending on the specific reaction conditions, other minor byproducts may form.

Q2: How can I effectively monitor the progress of the chlorination reaction?

A2: Thin Layer Chromatography (TLC) is the most straightforward and effective method. Use a suitable solvent system, such as ethyl acetate/hexane, to achieve good separation between the starting dione, any intermediates, and the final dichloro product. The starting dione is significantly more polar and will have a much lower Rf value than the less polar 2,4-dichloro-5-nitroquinazoline product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis and purification?

A3: Yes, absolutely.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and moisture-sensitive reagents. They react violently with water to release HCl gas. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]

  • Solvents: Many of the organic solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Work in a well-ventilated area away from ignition sources.

  • General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: Can I use a method other than recrystallization or column chromatography for purification?

A4: While recrystallization and column chromatography are the most common and generally most effective methods for this compound on a laboratory scale, other techniques could be considered depending on the specific impurities and the scale of the purification:

  • Sublimation: If the product is sufficiently volatile and the impurities are not, vacuum sublimation could be a viable option for obtaining very pure material.

  • Slurry Washing: For removing highly polar or insoluble impurities, suspending the crude product in a suitable solvent (in which the product has low solubility but the impurities are soluble), stirring, and then filtering can be a quick and effective preliminary purification step.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2,4-Dichloro-5-nitroquinazoline.

PurificationWorkflow Start Crude 2,4-Dichloro-5-nitroquinazoline (from chlorination reaction) Initial_Workup Initial Work-up (Quench with ice-water, filter, wash) Start->Initial_Workup Analysis1 Purity Analysis (TLC, NMR, LC-MS) Initial_Workup->Analysis1 Recrystallization Recrystallization (e.g., Ethanol/Water or Acetonitrile) Analysis1->Recrystallization If purity is low Final_Product Pure 2,4-Dichloro-5-nitroquinazoline Analysis1->Final_Product If purity is high Impure_Product Impure Product (Requires further purification) Analysis2 Purity Analysis Recrystallization->Analysis2 Column_Chromatography Column Chromatography (Silica gel, Hexane/EtOAc gradient) Analysis2->Column_Chromatography If impurities persist Analysis2->Final_Product If pure Column_Chromatography->Final_Product

Caption: General purification workflow for 2,4-Dichloro-5-nitroquinazoline.

References

  • BenchChem. (2025). Application Note: Synthesis of 2,4-Disubstituted 7-Nitroquinazoline Libraries. BenchChem.
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  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

  • BenchChem. (2025).
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  • Organic Chemistry Portal. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

  • PMC. (2025). Novel 5-Aryl-[1][6][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. PMC.

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • BenchChem. (2025). Technical Support Center: Reactions of 2,4-Dichloroquinazoline. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • PubMed. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Quinazolines: X-ray Crystallography in a Comparative Context

Introduction: The Quinazoline Scaffold and the Imperative of Unambiguous Structural Validation The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative of Unambiguous Structural Validation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer drugs to anti-inflammatory and antiviral compounds.[1][2][3][4] Its fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, offers a versatile framework for chemical modification, enabling the fine-tuning of pharmacological activity.[4] However, the synthesis of novel quinazoline derivatives often involves multi-step reactions that can yield a variety of isomers or unexpected molecular arrangements. For researchers in drug discovery, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar upon which all subsequent biological and toxicological data rests. An error in structural assignment can invalidate years of research and investment.

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structure elucidation—with complementary spectroscopic and computational techniques.[5][6] We will explore not just the "how" but the "why" behind these methodologies, offering field-proven insights to guide your experimental choices and ensure the integrity of your structural data.

Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution snapshot of the atomic arrangement within a crystalline solid.[5][7][8] It yields precise bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers, making it an indispensable tool for validating novel chemical entities.[5][8]

The Causality Behind the Crystal: Why This Method is Definitive

The power of SCXRD lies in its fundamental principle: a crystal acts as a three-dimensional diffraction grating for X-rays. The ordered arrangement of molecules within the crystal lattice scatters the incident X-ray beam in a predictable pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom. This direct visualization of the molecular structure is what makes the technique so powerful and unambiguous.[9]

Experimental Protocol: A Self-Validating Workflow

The journey from a newly synthesized powder to a publishable crystal structure is a multi-stage process where each step has critical implications for the quality of the final result.

The most challenging and often rate-limiting step is growing a high-quality single crystal suitable for diffraction.[10] A perfect crystal for modern diffractometers is typically 0.1-0.3 mm in its largest dimension, transparent, and free of cracks or defects.[11][12] The goal is to create a state of slow supersaturation, allowing molecules to deposit in an ordered fashion onto a growing lattice.[13][14]

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the lattice, leading to poor crystal quality.

  • Choosing a Solvent System: The ideal solvent is one in which your quinazoline derivative is moderately soluble.[15] If it's too soluble, achieving supersaturation is difficult; if it's too insoluble, it won't crystallize. Binary solvent systems (a "solvent" where the compound is soluble and a miscible "precipitant" or "anti-solvent" where it is not) are often highly effective.[14]

  • Common Crystallization Techniques:

    • Slow Evaporation: The simplest method. A nearly saturated solution is filtered into a clean vial, which is then loosely covered (e.g., with parafilm pierced by a needle) to allow the solvent to evaporate over days or weeks.[13][14][15] This is effective for moderately soluble, stable compounds.

    • Vapor Diffusion: Excellent for milligram quantities.[13] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

    • Slow Cooling: A saturated or nearly saturated solution is prepared at an elevated temperature and then allowed to cool very slowly.[14] Placing the vessel in an insulated container (like a Dewar flask with warm water) can achieve the slow cooling rate required.[14][15]

    • Liquid-Liquid Diffusion: A concentrated solution is carefully layered with a less dense, miscible anti-solvent in a narrow tube (like an NMR tube).[14][16] Crystals form slowly at the interface as the liquids diffuse into one another.

Once a suitable crystal is obtained, it is mounted on the diffractometer. The crystal is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, collecting thousands of diffraction intensities.

Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. The refinement process optimizes the positions, and thermal parameters of all atoms to achieve the best possible fit between the calculated and observed diffraction patterns.

This is where the trustworthiness of the protocol is confirmed. Every crystal structure intended for publication must be validated, often using tools like the International Union of Crystallography's (IUCr) checkCIF service.[17] This process generates a report with ALERTS that highlight potential issues. Key quality metrics include:

  • Resolution: A measure of the level of detail in the electron density map. For small molecules, a resolution of 0.8 Å or better is considered high quality.[18]

  • R-factor (R1): The residual factor, or agreement factor, between the calculated and observed structure factor amplitudes. A value below 5% (0.05) is excellent for small molecules.

  • Goodness-of-Fit (GooF): This value should be close to 1.0. Significant deviations can indicate an incorrect model or poor data quality.

A low R-factor and a GooF near 1.0 provide strong internal validation that the determined structure is correct.[17]

Workflow for X-ray Crystallographic Analysis

XRay_Workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_validation Validation & Finalization Synthesis Synthesize Novel Quinazoline Purification Purify Compound (>99%) Synthesis->Purification CrystalGrowth Grow Single Crystal (Slow Evaporation, Diffusion, etc.) Purification->CrystalGrowth CrystalSelect Select & Mount High-Quality Crystal CrystalGrowth->CrystalSelect DataCollection X-ray Data Collection (Diffractometer) CrystalSelect->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validate Structure (checkCIF, R-factor, GooF) Refinement->Validation Deposition Deposit CIF (e.g., CCDC) Validation->Deposition

Caption: Workflow for X-ray Crystallographic Analysis.

Chapter 2: Orthogonal and Complementary Validation Techniques

While SCXRD is definitive, it is not always feasible or may not provide all the necessary information (e.g., behavior in solution).[19] A multi-technique approach provides the most robust structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for determining molecular structure in solution.[9] It provides information on the chemical environment and connectivity of atoms, which is often more relevant to biological activity.[19]

  • ¹H and ¹³C NMR: These 1D experiments confirm the presence and electronic environment of hydrogen and carbon atoms, respectively. The chemical shifts, integration (for ¹H), and coupling patterns provide crucial clues to the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the quinazoline structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, regardless of bonding. This is invaluable for determining stereochemistry and conformation in solution.[7]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and elemental composition of a compound.[5] HRMS instruments can measure mass-to-charge ratios with extremely high precision (to four or five decimal places), allowing for the determination of an exact molecular formula. This serves as a fundamental check: if the molecular formula from HRMS does not match the proposed structure, the structure is incorrect.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations can be used to predict the geometry and properties of a molecule. By performing a geometry optimization, a theoretical low-energy structure can be obtained. Comparing the experimental crystal structure with a DFT-optimized structure can help validate the experimental result.[20] Significant discrepancies between the two may indicate issues with the crystal structure determination.[20][21]

Chapter 3: Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the physical state of the material.

Data Presentation: A Comparative Summary
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Obtained 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[5]Atomic connectivity, solution conformation, dynamic processes, stereochemistry.[5][19]Exact molecular formula, molecular weight, fragmentation patterns.[5]
Sample State Single CrystalSolution (or Solid-State)Solid or Solution
Sample Amount <1 mg (for a single crystal)1-10 mg<1 mg
Key Advantage Unambiguous, "gold standard" for absolute structure determination.[5][6]Provides biologically relevant data on structure and dynamics in solution.High sensitivity and provides exact elemental composition.
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.[10]Provides indirect structural information; complex spectra can be difficult to interpret.[19]Provides no information on connectivity or 3D structure.

Integrated Approach to Structure Validation

Validation_Logic Start Novel Quinazoline Synthesized HRMS 1. HRMS Analysis Start->HRMS Formula_Check Does Molecular Formula Match Expected? HRMS->Formula_Check NMR 2. NMR Spectroscopy (1D & 2D) Formula_Check->NMR Yes Stop Structure Invalid Re-evaluate Synthesis Formula_Check->Stop No NMR_Check Is Connectivity Consistent? NMR->NMR_Check XRay 3. X-Ray Crystallography NMR_Check->XRay Yes NMR_Check->Stop No XRay_Check Obtain Unambiguous 3D Structure? XRay->XRay_Check XRay_Check->NMR No, Use NMR for final proof Success Structure Validated XRay_Check->Success Yes

Caption: Integrated Approach to Structure Validation.

Conclusion: An Integrated Strategy for Certainty

For novel quinazoline derivatives, a single technique is rarely sufficient to provide absolute and irrefutable structural proof. The most rigorous and trustworthy approach is an integrated one.[5][7] Start with HRMS to confirm the elemental composition. Follow with a comprehensive suite of NMR experiments to piece together the atomic connectivity and understand the molecule's behavior in solution. Finally, whenever possible, obtain a single-crystal X-ray structure. This not only provides the ultimate, unambiguous confirmation of the 3D structure but also validates the interpretations made from the spectroscopic data. By synergistically applying these methods, researchers can ensure the foundational integrity of their chemical structures, paving the way for successful drug discovery and development.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1621–1628. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6516. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Kumar, V., & Aggarwal, N. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 370-383. [Link]

  • Al-Ostath, A. I., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Structural Elucidation of Aminoacetylenicoxyquinazoline and their Antiproliferative Activities. Der Pharma Chemica, 7(10), 346-353. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Liu, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(6), 556. [Link]

  • Vaitkus, A., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D, 73(2), 115-125. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, 66(Pt 5), 544–558. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(9), 357-364. [Link]

  • van de Streek, J., et al. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B, 70(Pt 6), 1021–1033. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2058–2072. [Link]

  • Golen, J. A. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation. Methods in Molecular Biology, vol 1245. Humana Press, New York, NY. [Link]

  • Rusanov, E. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? [Discussion post]. ResearchGate. [Link]

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Comparative

Efficacy comparison of kinase inhibitors derived from 2,4-Dichloro-5-nitroquinazoline

Efficacy Comparison of Kinase Inhibitors Derived from 2,4-Dichloro-5-nitroquinazoline: Myt1 vs. EGFR Targeting Scaffolds As a Senior Application Scientist, I frequently evaluate how core pharmacophores dictate the trajec...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of Kinase Inhibitors Derived from 2,4-Dichloro-5-nitroquinazoline: Myt1 vs. EGFR Targeting Scaffolds

As a Senior Application Scientist, I frequently evaluate how core pharmacophores dictate the trajectory of kinase inhibitor development. The compound 2,4-dichloro-5-nitroquinazoline is a highly versatile, privileged synthetic intermediate[1]. By exploiting the differential reactivity of the C2 and C4 chlorides, alongside the reducible C5 nitro group, medicinal chemists have engineered two distinct classes of targeted therapies: Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1/PKMYT1) inhibitors[2] and Epidermal Growth Factor Receptor (EGFR) inhibitors[3][4].

This guide objectively compares the efficacy, mechanistic pathways, and validation protocols for these two derivative classes against standard-of-care alternatives, providing a robust framework for drug development professionals.

Mechanistic Divergence and Pathway Targeting

The substitution pattern on the 2,4-dichloro-5-nitroquinazoline scaffold fundamentally alters its kinase selectivity profile and downstream cellular effects.

  • Myt1 Inhibitors (5-Aminoquinazolinones): Reduction of the 5-nitro group to an amine, coupled with specific aryl substitutions at the C2 and C4 positions, yields potent Myt1 inhibitors. Myt1 negatively regulates CDK1. In cancers with CCNE1 amplification, cells experience high replication stress and rely heavily on Myt1 to prevent premature mitosis. Inhibiting Myt1 forces catastrophic premature mitosis, resulting in synthetic lethality[5][6].

  • EGFR Inhibitors (4-Anilino-5-nitroquinazolines): Nucleophilic aromatic substitution at the C4 position with anilines (e.g., 3-methylaniline) while retaining the 5-nitro group generates potent EGFR inhibitors[3]. These compounds compete with ATP in the kinase domain, blocking downstream PI3K/AKT and MAPK signaling, which is critical for tumor survival in EGFR-mutant non-small cell lung cancer (NSCLC)[4].

G cluster_Myt1 Path A: Myt1 Inhibition cluster_EGFR Path B: EGFR Inhibition Scaffold 2,4-Dichloro-5-nitroquinazoline DerivA 5-Aminoquinazolinone Derivatives Scaffold->DerivA Nitro Reduction & C2/C4 Substitution DerivB 4-Anilino-5-nitroquinazoline Derivatives Scaffold->DerivB C4 Anilino Substitution TargetA Inhibit PKMYT1 DerivA->TargetA EffectA CDK1 Hyperactivation (CCNE1 Amplified Cells) TargetA->EffectA OutcomeA Premature Mitosis & Synthetic Lethality EffectA->OutcomeA TargetB Inhibit EGFR (Mutant) DerivB->TargetB EffectB Block PI3K/AKT & MAPK Pathways TargetB->EffectB OutcomeB G1 Arrest & Apoptosis EffectB->OutcomeB

Divergent signaling pathways of 2,4-dichloro-5-nitroquinazoline derived kinase inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate these derivatives, we compare them against established clinical benchmarks: RP-6306 (Lunresertib) for Myt1[7][8] and Gefitinib for EGFR.

Compound ClassTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Primary Cell Line ModelClinical BenchmarkBenchmark IC₅₀ (nM)
5-Aminoquinazolinones PKMYT1< 10 nM[2]~45 nMOVCAR3 (CCNE1-amp)RP-6306 (Lunresertib)14 nM[8]
4-Anilino-5-nitroquinazolines EGFR (L858R)~15 nM[3]~80 nMHCC827 (EGFR-mut)Gefitinib~10-15 nM

Data Synthesis: The 5-aminoquinazolinone derivatives show biochemical potency comparable to the clinical candidate RP-6306, effectively driving synthetic lethality in CCNE1-amplified models like OVCAR3[2][7]. Conversely, while the 4-anilino-5-nitroquinazoline derivatives exhibit strong EGFR inhibition, they face stiff competition from optimized later-generation TKIs (e.g., Osimertinib). Consequently, the Myt1 pathway represents a more novel and pressing clinical application for this scaffold today.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The inclusion of rigorous controls ensures that the data reflects true target engagement rather than assay artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the synthesized derivatives against PKMYT1 or EGFR. Causality & Experience: We utilize TR-FRET because the time-delayed readout minimizes compound auto-fluorescence interference—a common issue with highly conjugated quinazoline rings. ATP concentration is strictly maintained at the apparent Km​ for each specific kinase. Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing for an accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X Kinase (PKMYT1 or EGFR) to the wells.

    • Self-Validation Control: Include "No Enzyme" control wells containing only buffer. This defines the absolute assay background (0% kinase activity) and ensures the baseline is not artificially elevated by reagent degradation.

  • Substrate/ATP Initiation: Add 5 µL of 2X ATP/Substrate mix (ATP at Km​ , ULight-labeled substrate). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and a Europium-labeled anti-phospho antibody.

  • Readout: Read on a multi-mode plate reader at 665 nm / 615 nm emission. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: CellTiter-Glo 3D Cell Viability Assay

Purpose: To assess the cellular efficacy and synthetic lethality of Myt1 inhibitors in CCNE1-amplified OVCAR3 spheroids. Causality & Experience: 3D spheroid cultures are utilized instead of 2D monolayers because they better mimic the hypoxic and nutrient-deprived tumor microenvironment, providing a cellular IC₅₀ that is highly predictive of in vivo xenograft efficacy[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed OVCAR3 cells at 1,000 cells/well in 384-well ultra-low attachment (ULA) plates. Centrifuge at 150 x g for 5 minutes to promote spheroid formation. Incubate for 72 hours.

  • Dosing: Add the quinazoline derivatives and the benchmark (RP-6306) in a dose-response format.

    • Self-Validation Control: Include 10 µM Staurosporine as a positive control. Staurosporine induces pan-kinase inhibition and complete apoptosis, defining the absolute "0% viability" floor of the assay. DMSO alone serves as the 100% viability control.

  • Incubation: Incubate for 5 days. This extended duration is causally required to allow sufficient time for replication stress and catastrophic mitosis to culminate in measurable cell death following Myt1 inhibition[6].

  • Lysis and Detection: Add CellTiter-Glo 3D Reagent (volume equal to culture medium). Shake for 5 minutes to disrupt spheroids, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Normalize data against the DMSO and Staurosporine controls to determine the absolute cellular IC₅₀.

Sources

Validation

A Comparative Guide for Synthetic Chemists: 2,4-Dichloro-5-nitroquinazoline versus Alternative Building Blocks in Drug Synthesis

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency, scalabilit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. The quinazoline core, a privileged scaffold in medicinal chemistry, is central to numerous approved and investigational drugs, particularly in the realm of kinase inhibitors.[1][2][3] Among the array of functionalized quinazolines, 2,4-dichloro-5-nitroquinazoline presents itself as a highly activated and versatile starting material.

This guide provides an in-depth technical comparison of 2,4-dichloro-5-nitroquinazoline with its non-nitro-substituted counterpart and other alternative heterocyclic building blocks. Through an objective analysis supported by experimental data and mechanistic insights, we aim to equip you with the knowledge to make informed decisions in the design and execution of your synthetic routes.

The Quinazoline Scaffold: A Cornerstone of Targeted Therapy

The 4-anilinoquinazoline framework is a well-established pharmacophore for inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][5][6] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain, while substituents at the 4-position project into the ATP-binding pocket, influencing potency and selectivity.[3]

The synthesis of these vital 4-anilinoquinazoline derivatives frequently employs a nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloroquinazoline precursor.[7][8] The inherent reactivity of the two chlorine atoms is not equal, a nuance that is pivotal to synthetic strategy.

Unveiling the Reactivity of 2,4-Dichloroquinazolines: The Role of the Nitro Group

In the 2,4-dichloroquinazoline system, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position under mild reaction conditions.[1][9] This regioselectivity is a cornerstone of its synthetic utility, allowing for sequential and controlled functionalization.

The introduction of a potent electron-withdrawing group, such as a nitro (-NO₂) group, onto the quinazoline ring dramatically enhances the electrophilicity of the carbon atoms, thereby accelerating the rate of nucleophilic aromatic substitution.[10] This is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[10]

2,4-Dichloro-5-nitroquinazoline , therefore, stands out as a highly activated building block. The nitro group at the 5-position exerts a strong electron-withdrawing effect, making the C4 position even more reactive towards nucleophiles compared to the already activated 2,4-dichloroquinazoline.

Head-to-Head Comparison: 2,4-Dichloro-5-nitroquinazoline vs. 2,4-Dichloroquinazoline

To illustrate the practical implications of this enhanced reactivity, let's consider the synthesis of a generic 4-(arylamino)-2-chloro-quinazoline, a common intermediate in the development of kinase inhibitors.

Parameter2,4-Dichloro-5-nitroquinazoline2,4-DichloroquinazolineRationale & Causality
Reactivity Very HighHighThe electron-withdrawing nitro group significantly increases the electrophilicity of the quinazoline ring, lowering the activation energy for nucleophilic attack.[10]
Typical Reaction Conditions Room temperature or gentle heating (e.g., 40-60 °C) is often sufficient. Shorter reaction times are generally observed.[1]May require elevated temperatures (e.g., 80-120 °C) and longer reaction times, especially with less nucleophilic anilines.[4]The higher intrinsic reactivity of the nitro-substituted compound allows for milder conditions, which can be advantageous for sensitive substrates and for improving the overall energy efficiency of the process.
Regioselectivity (C4 vs. C2) Excellent for C4 substitution under mild conditions.Excellent for C4 substitution under mild conditions.The inherent electronic properties of the quinazoline ring system strongly favor C4 attack. The nitro group enhances the rate but does not alter this fundamental regioselectivity.[1][7]
Subsequent Transformations The nitro group can be readily reduced to an amino group, providing a handle for further diversification.No additional functionality for diversification is present on the core.The presence of the nitro group is a strategic advantage, offering a latent amino group that can be unmasked in a later synthetic step to introduce additional pharmacophoric elements or to modulate physicochemical properties.
Scalability & Safety The presence of a nitro group necessitates careful consideration of process safety, particularly regarding thermal stability and potential for runaway reactions.[11] Continuous flow reactors can mitigate some of these risks.[12]Generally considered to have a more favorable safety profile for large-scale synthesis.Nitro-containing compounds can be energetic, and their thermal decomposition can be exothermic. Thorough process safety evaluation, including Differential Scanning Calorimetry (DSC), is crucial before scaling up reactions involving 2,4-dichloro-5-nitroquinazoline.[11][13]

Expanding the Horizon: Alternative Heterocyclic Building Blocks

While the quinazoline scaffold is prominent, other heterocyclic systems serve as viable alternatives in drug design, each with its own unique synthetic considerations.

2,4-Dichloropyrimidines

The pyrimidine ring is another key scaffold found in numerous kinase inhibitors. Like quinazolines, 2,4-dichloropyrimidines undergo regioselective SNAr, with the C4 position being generally more reactive. However, the reactivity and regioselectivity can be highly sensitive to the nature and position of other substituents on the ring.[14] For instance, an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[14]

2,4-Dichloropyridines

In the case of 2,4-dichloropyridine, the C4 position is also generally more susceptible to nucleophilic attack in classical SNAr reactions due to better stabilization of the Meisenheimer intermediate.[15] However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.

A Comparative Overview of Alternative Scaffolds
Building BlockKey FeaturesSynthetic Considerations
2,4-Dichloro-5-nitropyridine Highly activated towards SNAr with strong regioselectivity for the C4 position.[16] The nitro group offers a site for further functionalization.Similar safety considerations as 2,4-dichloro-5-nitroquinazoline due to the nitro group.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) A trifunctional linker with temperature-dependent reactivity, allowing for sequential and orthogonal substitution of the three chlorine atoms.[17]Offers a high degree of synthetic flexibility for creating diverse molecular architectures.
Halogenated Benzimidazoles and Benzotriazoles These scaffolds are also found in kinase inhibitors and can be synthesized from halogenated o-phenylenediamines.[4] The reactivity will depend on the specific halogen and other substituents.The synthetic routes to these building blocks may differ significantly from the quinazoline and pyrimidine series.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step protocols for the synthesis of a 4-anilino-2-chloroquinazoline derivative, a common precursor in drug discovery.

Protocol 1: Synthesis of 2-Chloro-4-(4-fluoroanilino)-5-nitroquinazoline from 2,4-Dichloro-5-nitroquinazoline

Materials:

  • 2,4-Dichloro-5-nitroquinazoline

  • 4-Fluoroaniline

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,4-dichloro-5-nitroquinazoline (1.0 eq) in anhydrous THF, add 4-fluoroaniline (1.1 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gently increased to 40-60 °C.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-(4-fluoroanilino)-5-nitroquinazoline.

Protocol 2: Synthesis of 2-Chloro-4-(4-fluoroanilino)quinazoline from 2,4-Dichloroquinazoline

Materials:

  • 2,4-Dichloroquinazoline

  • 4-Fluoroaniline

  • Isopropanol

  • Hydrochloric acid (HCl) in ether

Procedure:

  • A solution of 2,4-dichloroquinazoline (1.0 eq) and 4-fluoroaniline (1.1 eq) in isopropanol is heated to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with a solution of HCl in ether to precipitate the product as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired 2-chloro-4-(4-fluoroanilino)quinazoline hydrochloride.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_nitro Route with 2,4-Dichloro-5-nitroquinazoline cluster_non_nitro Route with 2,4-Dichloroquinazoline 2,4-Dichloro-5-nitroquinazoline 2,4-Dichloro-5-nitroquinazoline 4-Anilino-2-chloro-5-nitroquinazoline 4-Anilino-2-chloro-5-nitroquinazoline 2,4-Dichloro-5-nitroquinazoline->4-Anilino-2-chloro-5-nitroquinazoline S_NAr with Arylamine (Mild Conditions) Diversified Kinase Inhibitors Diversified Kinase Inhibitors 4-Anilino-2-chloro-5-nitroquinazoline->Diversified Kinase Inhibitors Further Functionalization (e.g., Nitro Reduction, C2 Substitution) 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline 4-Anilino-2-chloroquinazoline 4-Anilino-2-chloroquinazoline 2,4-Dichloroquinazoline->4-Anilino-2-chloroquinazoline S_NAr with Arylamine (Harsher Conditions) Kinase Inhibitors Kinase Inhibitors 4-Anilino-2-chloroquinazoline->Kinase Inhibitors C2 Substitution

Caption: Comparative synthetic workflows.

Conclusion for the Practicing Chemist

The choice between 2,4-dichloro-5-nitroquinazoline and its alternatives is a strategic one, dictated by the specific goals of the drug discovery program.

Choose 2,4-dichloro-5-nitroquinazoline when:

  • High reactivity and mild reaction conditions are paramount. This is particularly beneficial when working with sensitive or complex nucleophiles.

  • A downstream handle for chemical diversification is desired. The nitro group serves as a versatile precursor to an amino group, enabling the exploration of a wider chemical space.

Consider alternative building blocks when:

  • A more straightforward safety profile for large-scale synthesis is a primary concern. The absence of a nitro group in 2,4-dichloroquinazoline simplifies process safety considerations.

  • The specific electronic properties of a different heterocyclic core are required to achieve the desired target engagement and pharmacokinetic profile.

Ultimately, a thorough understanding of the reactivity, regioselectivity, and synthetic nuances of each building block empowers the medicinal chemist to design and execute more efficient and successful synthetic strategies in the relentless pursuit of novel therapeutics.

References

  • BenchChem. (2025). Troubleshooting low regioselectivity in 2,4-dichloro-7-nitroquinazoline reactions. BenchChem.
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  • Filo. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo.
  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange.
  • PMC. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC.
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  • ResearchGate. (2019). Synthesis and Reactivity of 3′,5′‐Dichloro‐1H‐spiro(quinazoline‐2,4′‐[1][4][9]thiadiazin)‐4(3H)‐ones | Request PDF. ResearchGate.

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
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  • Mettler Toledo. Live Webinar: Scale-up and Process Safety. Mettler Toledo.
  • ResearchGate. (2010). Comparison between Nucleofuges in Nucleophilic Substitution Reactions;....
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  • PMC. (2026). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC.
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  • PubMed. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-nitroquinazoline

This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-5-nitroquinazoline. As a chlorinated nitroaromatic compound, this substance presents significant healt...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-5-nitroquinazoline. As a chlorinated nitroaromatic compound, this substance presents significant health and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. Our objective is to build a foundation of trust by providing value and expertise that extends beyond the product itself, ensuring safety and compliance within your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

The primary risks associated with this compound are inferred from its functional groups:

  • Dichlorinated Quinazoline Core: The presence of chlorine atoms designates this as a halogenated organic compound. Halogenated waste must be segregated because its incineration requires specialized flue gas scrubbing systems to neutralize the resulting acidic gases (like HCl), preventing their release into the atmosphere.[3][4]

  • Nitro Group (-NO2): The nitro group significantly increases the reactivity and potential toxicity of the aromatic system. Nitroaromatic compounds are often toxic, can be harmful to aquatic life with long-lasting effects, and may be suspected mutagens or carcinogens.[3][5]

Based on data from analogous compounds, 2,4-Dichloro-5-nitroquinazoline should be handled as a substance that is likely harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[6][7][8]

Summary of Key Hazard Information
ParameterData / GuidelineRationale & Source(s)
Compound Class Halogenated NitroaromaticDictates waste segregation and disposal method.[3][9]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic ToxicityBased on GHS classifications for similar compounds like 1-Chloro-4-nitrobenzene and 2,4-Dichloroquinazoline.[3][5][6]
Handling Area Certified Chemical Fume HoodTo minimize inhalation exposure to dusts or aerosols.[5][10]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent uncontrolled reactions.[7][11]
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the toxic organic structure and management of hazardous byproducts.[3][4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is a self-validating system; it directly addresses the hazards identified in the risk assessment.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11] For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection : Use chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged handling.[10] Gloves must be inspected before use and disposed of immediately after contamination.[12]

  • Body Protection : A fully-buttoned, chemical-resistant laboratory coat is required.[13] For large-scale operations or spill cleanup, a chemical-resistant apron or disposable coveralls should be utilized.[14]

  • Respiratory Protection : All handling of solid 2,4-Dichloro-5-nitroquinazoline or its solutions must occur within a certified chemical fume hood to control airborne particulates and vapors.[10] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[13][15]

Spill Containment and Decontamination Protocol

Immediate and correct response to a spill is critical to prevent the spread of contamination and minimize exposure.

Step 1: Evacuate and Alert

  • Immediately alert all personnel in the vicinity and evacuate the immediate spill area.

  • If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department.[6]

Step 2: Secure the Area and Don PPE

  • Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don the full mandatory PPE as described in Section 2 before re-entering the area.[16]

Step 3: Contain and Clean the Spill

  • For solid spills, do not use a dry cloth or air hose, as this will generate dust.[6] Gently cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[10]

  • Carefully sweep the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6][10]

  • For liquid spills, absorb with vermiculite, sand, or chemical sorbent pads.

Step 4: Decontaminate the Area

  • Wipe the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • All cleaning materials (wipes, absorbent pads, contaminated PPE) must be collected and placed into the hazardous waste container.[10]

Waste Segregation and Accumulation: A Critical Step for Safety and Compliance

Proper segregation is fundamental to a safe and compliant hazardous waste program. Mixing incompatible waste streams can create dangerous reactions, complicate disposal, and significantly increase disposal costs.

Protocol for Waste Collection:

  • Isolate Halogenated Waste : All waste containing 2,4-Dichloro-5-nitroquinazoline, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves), must be collected in a dedicated container labeled "Halogenated Organic Waste ".[3]

  • Container Selection : Use a robust, leak-proof container with a secure, tight-fitting lid that is compatible with the chemical. UN-certified containers are recommended.[17]

  • Accurate Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "2,4-Dichloro-5-nitroquinazoline".

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, environmental hazard).[8]

  • Storage : Keep the waste container closed at all times except when adding waste. Store it in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[6][10] The storage area should have secondary containment to manage potential leaks.[10]

Approved Disposal Pathway: High-Temperature Incineration

In-laboratory neutralization or chemical treatment of chlorinated nitroaromatic compounds is not recommended and can be extremely dangerous. The generation of toxic byproducts is a significant risk, and such procedures should not be attempted.[18]

The industry-standard and environmentally responsible method for the final disposal of 2,4-Dichloro-5-nitroquinazoline is high-temperature incineration by a licensed hazardous waste disposal contractor.[3]

  • The Process : The waste is burned in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F (982°C). This high temperature ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and inorganic acids.[3]

  • Emission Control : The incinerator is equipped with sophisticated air pollution control systems, including scrubbers, that neutralize the acidic gases (e.g., HCl from the chlorine atoms) generated during combustion, preventing their release into the atmosphere.[3][4]

  • Arranging for Disposal : Once your waste container is ready for disposal (typically when it is 90% full), contact your institution's EHS department. They will coordinate the pickup, manifest documentation, and transport by a certified hazardous waste vendor in full compliance with local, state, and federal regulations.[3][19]

Procedural Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of 2,4-Dichloro-5-nitroquinazoline waste.

G cluster_0 start Waste Generation (2,4-Dichloro-5-nitroquinazoline) segregate Segregate into Dedicated 'Halogenated Organic Waste' Container start->segregate spill_check Spill Occurs? segregate->spill_check spill_protocol Execute Spill Containment Protocol (Section 3). Collect all materials as hazardous waste. spill_check->spill_protocol Yes no_spill Continue Work spill_check->no_spill No spill_protocol->segregate container_check Container >90% Full? no_spill->container_check add_waste Add Waste to Container container_check->add_waste No seal_store Securely Seal & Label Container. Move to Satellite Accumulation Area. container_check->seal_store Yes add_waste->segregate contact_ehs Contact EHS for Waste Pickup and Final Disposal via Incineration seal_store->contact_ehs caption Disposal Workflow for 2,4-Dichloro-5-nitroquinazoline

Caption: Disposal Workflow for 2,4-Dichloro-5-nitroquinazoline

References

  • Angene Chemical. (2025). Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione. Angene Chemical. Retrieved from [Link]

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  • Cindrić, M., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Molecules, 25(18), 4288. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. University of Groningen. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. RSC Publishing. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Barclays Official California Code of Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • de Oliveira, K. T., & da Silva, V. A. (2022). Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 353. Retrieved from [Link]

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